Eganelisib

Catalog No.
S530785
CAS No.
1693758-51-8
M.F
C30H24N8O2
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eganelisib

CAS Number

1693758-51-8

Product Name

Eganelisib

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C30H24N8O2

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

IPI-549; IPI 549; IPI549.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N

The exact mass of the compound Eganelisib is 528.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action: From Molecular Inhibition to Immune Reprogramming

Author: Smolecule Technical Support Team. Date: February 2026

Eganelisib's mechanism is based on selective PI3Kγ inhibition, which triggers a cascade of effects from molecular signaling changes to altered cellular behavior in the tumor microenvironment.

G GPCR GPCR Activation (e.g., by chemokines) PI3Kg PI3Kγ GPCR->PI3Kg PIP2 PIP₂ PI3Kg->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 Akt AKT Activation PIP3->Akt MDSC_Traffic Myeloid Cell Trafficking & Adhesion Akt->MDSC_Traffic M2_State Immunosuppressive Myeloid Phenotype (M2-like, MDSC) MDSC_Traffic->M2_State Tcell_Suppress T-cell Suppression Immune Evasion M2_State->Tcell_Suppress This compound This compound (IPI-549) This compound->PI3Kg Inhibits

This compound inhibits PI3Kγ activation, blocking a key signaling axis that promotes the recruitment and function of immunosuppressive myeloid cells.

PI3Kγ in Myeloid Cells: PI3Kγ is predominantly expressed in myeloid cells and is activated by G-protein coupled receptors (GPCRs). It converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which activates AKT and downstream signaling [1] [2]. This pathway controls myeloid cell migration into tumors and maintains their immunosuppressive state [1].

Reprogramming the Tumor Microenvironment: By inhibiting PI3Kγ, this compound achieves two key effects:

  • Reduces Trafficking: It blocks integrin-mediated adhesion of myeloid-derived suppressor cells (MDSCs) and monocytes, preventing them from entering the tumor [1].
  • Reprograms Macrophages: It switches tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an immunostimulatory state. These reprogrammed macrophages show increased antigen presentation and stimulate CD8+ T-cells [3].

Synergy with Immunotherapy: Preclinically, this compound overcomes resistance to immune checkpoint inhibitors (e.g., anti-PD-1) by changing the myeloid-rich tumor microenvironment from "cold" (immune-excluded) to "hot" (T-cell inflamed) [4]. Translational data from clinical trials confirm that combining this compound with nivolumab leads to increased systemic immune activation, enriching genes involved in interferon signaling, antigen presentation, and T-cell receptor pathways compared to nivolumab alone [3].

Key Experimental Evidence and Protocols

The following diagram outlines a generalized workflow for key experiments that establish this compound's activity.

G Assay1 Biochemical Binding & Selectivity Detail1 Kd and IC₅₀ measured via fluorescence titration & ADP-Glo Kinase selectivity panel (>468 kinases) Assay1->Detail1 Assay2 Cellular Target Engagement Detail2 pAKT (S473) reduction in relevant cell lines (e.g., RAW264.7) by ELISA or Western Blot Assay2->Detail2 Assay3 Functional Cellular Assay Detail3 Inhibition of myeloid cell migration (e.g., BMDM) in Boyden chamber Assay3->Detail3 Assay4 In Vivo Efficacy & Immune Profiling Detail4 Tumor growth delay in syngeneic mouse models Single-cell RNA-seq of TME Assay4->Detail4

Core experimental workflows used to characterize this compound's potency, selectivity, and mechanism of action.

Cellular Target Engagement (pAKT Reduction)

  • Method: Cells are seeded in culture plates and incubated overnight. This compound is added and incubated for 30 minutes. Cells are lysed, and lysates are analyzed by ELISA or Western Blot to measure phosphorylation of AKT at Ser473 [5].
  • Key Finding: In C5a-stimulated mouse RAW264.7 macrophages, this compound reduced AKT phosphorylation with an IC₅₀ of 1.2 nM, demonstrating potent cellular target engagement [5].

Functional Cellular Assay (Myeloid Cell Migration)

  • Method: Bone marrow-derived macrophages (BMDMs) are placed in the top chamber of a transwell system, with a chemoattractant in the bottom chamber. This compound is added, and migrated cells are quantified after incubation [4] [5].
  • Key Finding: this compound dose-dependently inhibits PI3Kγ-dependent BMDM migration in vitro, confirming its functional effect on myeloid cell behavior [5].

Clinical Translation and Safety

Clinical trials have evaluated this compound as monotherapy and in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors [4].

Parameter Monotherapy (n=39) Combination with Nivolumab (n=180)
Most Common Gr≥3 TRAEs Increased ALT (18%), increased AST (18%) [4] Increased AST (13%), increased ALT (10%), Rash (10%) [4]
Treatment-Related Serious AEs 5% (e.g., grade 4 bilirubin/enzyme increases) [4] 13% (e.g., pyrexia, rash, cytokine release syndrome) [4]
Recommended Phase 2 Doses 30 mg and 40 mg once daily [4]

Anti-tumor activity for the combination was observed in the clinic, including in patients who had progressed on prior PD-1/PD-L1 inhibitors, validating the preclinical hypothesis [4].

New Therapeutic Potential

Emerging research indicates that the application of this compound and PI3Kγ inhibition may extend beyond oncology. A 2024 study showed that this compound could reduce life-threatening lung damage in mouse models of COVID-19 and MRSA by preventing the recruitment of damaging myeloid cells into infected lung tissue [6]. This suggests potential for treating inflammatory complications of infectious diseases.

References

PI3K-gamma in the Tumor Microenvironment: Mechanisms and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a critical regulator of the immunosuppressive tumor microenvironment (TME), presenting a promising therapeutic target for cancer immunotherapy. Unlike other PI3K isoforms primarily involved in cancer cell-intrinsic signaling, PI3Kγ is predominantly expressed in myeloid and other immune cells, where it functions as a master regulator of immune suppression. This technical review synthesizes current understanding of PI3Kγ's role in shaping the TME, highlighting its function in myeloid cell trafficking, polarization, and metabolic reprogramming. Preclinical evidence demonstrates that PI3Kγ inhibition reprograms tumor-associated macrophages (TAMs) from immunosuppressive M2-like to immunostimulatory M1-like phenotypes, reduces myeloid-derived suppressor cell (MDSC) infiltration, and enhances cytotoxic T cell function. Furthermore, combination strategies with immune checkpoint blockers (ICBs) show synergistic antitumor activity, providing strong rationale for clinical development. This whitepaper provides a comprehensive analysis of PI3Kγ biology, therapeutic targeting strategies, and experimental approaches for investigating its function in the TME.

Introduction to PI3Kγ Biology and Expression

PI3Kγ Structure and Signaling

PI3Kγ is a Class IB phosphoinositide 3-kinase composed of a catalytic subunit (p110γ) encoded by the PIK3CG gene and regulatory subunits (p101 or p84). It is uniquely activated by G-protein coupled receptors (GPCRs) rather than receptor tyrosine kinases, distinguishing it from other Class I PI3K isoforms [1]. Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for pleckstrin homology (PH) domain-containing proteins including AKT and PDK1, initiating downstream signaling cascades [1].

Cellular Expression Patterns

PI3Kγ expression is predominantly restricted to hematopoietic cells, with particularly high expression in myeloid lineage cells including macrophages, neutrophils, and dendritic cells. Lower expression levels are observed in lymphocytes, with minimal expression in non-hematopoietic tissues [1]. This restricted expression pattern positions PI3Kγ as an attractive therapeutic target with potentially reduced off-tissue toxicity compared to broadly expressed isoforms.

Mechanisms of PI3Kγ in Tumor Immune Suppression

Regulation of Myeloid Cell Function

PI3Kγ signaling plays a multifaceted role in establishing the immunosuppressive TME through its regulation of myeloid cell recruitment, polarization, and function:

  • Macrophage Polarization: PI3Kγ activation promotes transcription of immunosuppressive factors including TGF-β and IL-10 through mTOR-dependent activation of C/EBPβ while simultaneously inhibiting NF-κB signaling. This signaling axis drives differentiation of monocytes toward M2-like, immunosuppressive TAMs rather than pro-inflammatory M1-like phenotypes [2]. PI3Kγ inhibition reverses this polarization, promoting M1-like characteristics and enhancing antigen presentation capacity.

  • Myeloid-Derived Suppressor Cell Recruitment and Function: PI3Kγ regulates MDSC trafficking to tumor sites and enhances their immunosuppressive capacity through metabolic reprogramming. Inhibition reduces MDSC infiltration and suppresses their production of arginase, reactive oxygen species, and other immunosuppressive mediators [3].

  • Neutrophil Migration: PI3Kγ is essential for chemokine-directed neutrophil trafficking to inflammatory sites, including tumors [1]. Genetic or pharmacological inhibition impairs integrin activation and neutrophil recruitment.

The following diagram illustrates the key mechanistic roles of PI3Kγ in shaping the immunosuppressive tumor microenvironment:

G GPCR GPCR PI3Kg PI3Kγ Activation GPCR->PI3Kg AKT AKT/mTOR/NF-κB Signaling PI3Kg->AKT Myeloid Myeloid Cell Recruitment & Polarization AKT->Myeloid TME Immunosuppressive TME Myeloid->TME ICB_Resist ICB Resistance TME->ICB_Resist

Figure 1: PI3Kγ signaling establishes an immunosuppressive TME. GPCR activation triggers PI3Kγ-mediated signaling that promotes immunosuppressive myeloid cell recruitment and polarization, leading to ICB resistance.

Metabolic Reprogramming of the TME

PI3Kγ signaling contributes to the metabolic alterations characteristic of immunosuppressive myeloid cells in the TME:

  • TAM Metabolism: PI3Kγ promotes oxidative phosphorylation and fatty acid oxidation in TAMs, metabolic programs associated with M2-like polarization and immunosuppressive function [3].

  • MDSC Metabolism: The PI3K/AKT/mTOR pathway enhances oxidative phosphorylation and fatty acid oxidation in MDSCs, supporting their survival and immunosuppressive activity within the nutrient-deprived TME [3].

  • T cell Suppression: Myeloid cell metabolic reprogramming driven by PI3Kγ creates a metabolically hostile TME for T cells, through mechanisms including nutrient depletion (arginine, tryptophan) and accumulation of immunosuppressive metabolites (lactate, adenosine) [4].

Integration with Immune Checkpoint Pathways

PI3Kγ signaling intersects with immune checkpoint regulation at multiple levels. Activation of the PI3K/AKT/mTOR pathway in tumor cells leads to upregulation of PD-L1 expression, enabling immune evasion [5]. Additionally, PI3Kγ-driven myeloid cells express additional immune checkpoints and suppressive ligands that further inhibit T cell function. This mechanistic overlap provides a strong rationale for combining PI3Kγ inhibitors with ICBs.

Therapeutic Targeting of PI3Kγ

PI3Kγ Inhibitors in Development

Several selective PI3Kγ inhibitors have been developed and evaluated in preclinical and clinical settings:

Table 1: Selective PI3Kγ Inhibitors in Development

Inhibitor Specificity Development Stage Key Findings
Eganelisib (IPI-549) Selective PI3Kγ Clinical trials Overcomes ICB resistance in myeloid-rich tumors; favorable safety profile in advanced solid tumors [6] [2]
TG100-115 PI3Kγ/δ inhibitor Preclinical Demonstrates anti-tumor activity in multiple solid tumor models [6]
AS-604850 Selective PI3Kγ Preclinical Validated as a tool compound for PI3Kγ inhibition in mechanistic studies [7]
Preclinical Efficacy Data

A 2024 systematic review and meta-analysis of preclinical studies provides compelling evidence supporting PI3Kγ inhibition [6]:

Table 2: Preclinical Efficacy of PI3Kγ Inhibition

Parameter Monotherapy Combination Therapy Notes
Tumor Growth Inhibition Statistically significant but heterogeneous response More consistent and pronounced reduction Combination with ICBs, chemotherapy, or radiotherapy [6]
Overall Survival Modest improvement Pronounced increase in median survival Demonstrated across multiple tumor models [6]
Immune Effects Reduced MDSC infiltration; M1 macrophage shift Enhanced CD8+ T cell activation and infiltration Synergistic with anti-PD-1/PD-L1 [6] [2]
Clinical Translation and Combination Strategies

Early clinical trials demonstrate that PI3Kγ inhibition is safe and can overcome resistance to ICBs. Combination approaches represent the most promising application:

  • With ICBs: In ovarian cancer models, PI3Kγ inhibition sensitizes tumors to anti-PD-1 therapy by modulating the PI3Kγ-AKT-NF-κB pathway, reprogramming TAMs, decreasing MDSCs, and increasing CD8+ T cells and proinflammatory factors [2].

  • With Chemotherapy: Enhanced efficacy has been observed in combination with various chemotherapeutic regimens, potentially through enhanced immune activation alongside direct cytotoxic effects [6].

  • With Targeted Therapies: Rational combinations with other targeted agents are being explored, particularly in tumors with specific oncogenic mutations.

The following diagram illustrates the mechanistic basis for combining PI3Kγ inhibitors with immune checkpoint blockade:

G PI3Ki PI3Kγ Inhibitor TAM TAM Repolarization (M2 to M1) PI3Ki->TAM MDSC MDSC Reduction PI3Ki->MDSC AntiPD1 Anti-PD-1/PD-L1 Tcell Enhanced CD8+ T cell Function & Infiltration AntiPD1->Tcell TIME TME Reprogramming TAM->TIME MDSC->TIME Synergy Synergistic Anti-Tumor Response Tcell->Synergy TIME->Tcell

Figure 2: PI3Kγ inhibitors synergize with ICBs by reprogramming the TME and enhancing T cell function.

Experimental Approaches for Investigating PI3Kγ

In Vitro Models

Macrophage Polarization Assay:

  • Protocol: Isolate monocytes from human peripheral blood or mouse bone marrow. Differentiate with M-CSF (100 ng/mL, 6 days). Polarize with IL-4/IL-13 (20 ng/mL each, 48h) for M2 or IFN-γ/LPS (20 ng/mL, 100 ng/mL, 24h) for M1. Treat with PI3Kγ inhibitor during polarization.
  • Readouts: Flow cytometry for CD206 (M2) vs. CD86 (M1); qPCR for Arg1, Ym1 (M2) vs. iNOS, TNF-α (M1); cytokine profiling by ELISA [2].

T Cell Suppression Assay:

  • Protocol: Co-culture CFSE-labeled T cells (activated with anti-CD3/CD28) with MDSCs or TAMs at varying ratios (1:1 to 1:8, immune suppressor:T cell). Treat with PI3Kγ inhibitor. Analyze after 72-96h.
  • Readouts: T cell proliferation (CFSE dilution); IFN-γ production (ELISA); apoptosis (Annexin V) [3].
In Vivo Models

Syngeneic Mouse Tumor Models:

  • Protocol: Implant syngeneic tumor cells (e.g., MC38, CT26, 4T1) subcutaneously into immunocompetent mice. Randomize when tumors reach 50-100 mm³. Administer PI3Kγ inhibitor (oral gavage, typically 10-50 mg/kg daily); anti-PD-1/PD-L1 (IP, 5-10 mg/kg every 3-4 days); or combination.
  • Readouts: Tumor volume (2-3 times weekly); survival; endpoint immune profiling of TILs by flow cytometry; IHC for CD8, F4/80, CD206; cytokine analysis [6] [2].

Genetic Knockout Models:

  • Protocol: Utilize Pik3cg-/- mice or myeloid-specific conditional knockouts. Implant tumors and compare growth vs. wildtype. Can be combined with bone marrow chimeras to delineate hematopoietic vs. non-hematopoietic cell contributions.
  • Readouts: Similar to pharmacological studies, with additional mechanistic depth [7].
Analytical Methods

Immune Profiling of TME:

  • Flow Cytometry Panels: Comprehensive panels should include markers for T cells (CD3, CD4, CD8, CD44, CD62L, PD-1), myeloid cells (CD11b, Ly6G, Ly6C, F4/80, CD206, MHC-II), and activation markers (CD69, CD86, Ki67) [6] [2].
  • Spatial Analysis: Multiplex IHC/IF (e.g., CODEX, GeoMx) to assess cellular localization and interactions within TME.
  • Single-Cell RNA Sequencing: Unbiased characterization of cellular heterogeneity and transcriptional states in response to PI3Kγ inhibition [2].

Conclusion and Future Directions

PI3Kγ represents a pivotal node in the regulation of immunosuppressive myeloid cells within the TME. The accumulated preclinical and early clinical evidence strongly supports continued development of PI3Kγ-targeted therapies, particularly in combination with ICBs. Key future directions include:

  • Biomarker Development: Identification of predictive biomarkers (e.g., myeloid cell density, PI3Kγ expression, PTEN status) to enable patient stratification.
  • Next-Generation Inhibitors: Development of dual PI3Kγ/δ inhibitors and compounds with improved pharmaceutical properties.
  • Novel Combination Strategies: Rational combinations with other immunomodulatory agents, targeted therapies, and cellular therapies.
  • Understanding Resistance Mechanisms: Elucidation of adaptive responses to PI3Kγ inhibition to inform sequential or alternating treatment schedules.

The strategic inhibition of PI3Kγ represents a promising approach to reprogram the TME from immunosuppressive to immunostimulatory, potentially expanding the benefit of cancer immunotherapy to broader patient populations.


References

How does Eganelisib reprogram tumor-associated macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Key Evidence

The table below details the core molecular mechanisms and functional outcomes of PI3Kγ inhibition by Eganelisib.

Mechanism / Function Experimental Evidence & Key Findings
PI3Kγ-AKT-NF-κB Pathway Modulation In ovarian cancer models, this compound blocked PI3Kγ-AKT signaling, relieving suppression of NF-κB. This shifted TAMs from an M2-state, reducing TGF-β1 and IL-10, and increasing pro-inflammatory cytokines [1].
TAM Phenotype Reprogramming Preclinical studies show this compound switches TAMs from an immunosuppressive phenotype (M2-like) to an immune-activating phenotype (M1-like). This enhances T-cell cytotoxicity and is synergistic with immune checkpoint inhibitors [2] [1].
Remodeling the Tumor Microenvironment (TME) In a Phase 2 trial (MARIO-3) in metastatic TNBC, analysis of paired tumor biopsies after this compound + atezolizumab + chemotherapy treatment showed gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization [2].
Impact on Other Immune Cells Combination therapy in ovarian cancer models decreased myeloid-derived suppressor cells (MDSCs) and increased infiltration and function of CD8+ T cells, transforming "cold" tumors into "hot" [1].

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings that demonstrate the biological and clinical impact of this compound.

Parameter Findings / Correlation
PIK3CG Expression & Prognosis In ovarian cancer (TCGA-OV), high PIK3CG expression correlated with shorter PFS, OS, and DSS. Immune infiltration analysis (CIBERSORT) showed a strong positive correlation with M2 macrophages (r=0.74) and PD-L1 (r=0.56) [1].
Immune Cell Population Shifts In OC models, this compound + anti-PD-1 increased CD8+ T cells and decreased MDSCs. In MARIO-3 (TNBC trial), peripheral blood analyses confirmed systemic immune activation post-treatment [2] [1].
Clinical Response in PD-L1 Negative Patients In MARIO-3, PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after this compound combination therapy. Immune activation signatures were observed regardless of PD-L1 status [2].

Experimental Workflow for TAM Analysis

The diagram below outlines a comprehensive experimental workflow to validate this compound's mechanism of action, from in vitro models to human clinical trial analysis.

G InVitro In Vitro Models A1 OC cells co-cultured with lymphocytes InVitro->A1 InVivo In Vivo Models A2 Subcutaneous & intraperitoneal OC mouse models InVivo->A2 Clinical Clinical Trial Analysis A3 Paired patient biopsies (Pre- & Post-treatment) Clinical->A3 B1 Mechanism: PI3Kγ-AKT- NF-κB pathway A1->B1 B2 Efficacy: Tumor growth inhibition A2->B2 B3 TME: Immunophenotyping & Gene signatures A3->B3 C1 Pathway modulation (TGF-β1, IL-10) B1->C1 C2 Immune cell profiling (CD8+ T cells, MDSCs) B2->C2 C3 Spatial analysis (mxIF, GeoMx DSP) B3->C3

[caption]Multi-faceted experimental workflow to investigate this compound's effects. [2] [1]

Detailed Methodologies
  • In Vitro Coculture System [1]: Establishes a direct system to study cell-cell communication. Key techniques include Western Blot to assess phosphorylation levels of AKT in the PI3Kγ pathway, and ELISA to measure concentrations of secreted cytokines like TGF-β1 and IL-10 in the culture supernatant.
  • In Vivo Mouse Models [1]: Provides a whole-organism context to study the complex tumor immune microenvironment (TIME). Flow Cytometry is performed on digested tumor tissue to quantify changes in immune cell populations. Immunohistochemistry (IHC) on tumor sections is used to visualize and quantify protein expression and cell localization.
  • Clinical Trial Translational Analyses [2]: Validates the mechanism in humans. Multiplex Immunofluorescence (mxIF) on paired patient biopsies identifies and quantifies specific immune cell phenotypes and their spatial relationships. Digital Spatial Profiling (DSP) allows for spatially resolved, whole-transcriptome analysis from specific regions of interest within the tumor tissue.

Conclusion and Future Directions

This compound represents a promising "TAM-reprogramming" strategy to overcome resistance to immunotherapy, particularly in immunosuppressive tumor types like triple-negative breast cancer and ovarian cancer [2] [1]. The evidence strongly supports the continued clinical development of this compound in rational combinations, especially for patients with myeloid-rich, "immunologically cold" tumors.

References

PI3K gamma signaling pathway in cancer and immune evasion

Author: Smolecule Technical Support Team. Date: February 2026

PI3Kγ Biology and Role in Immune Evasion

PI3Kγ is a Class IB phosphoinositide 3-kinase uniquely activated by G-protein-coupled receptors (GPCRs) and is highly expressed in myeloid and other hematopoietic cells [1] [2]. Its activation at the plasma membrane catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that initiates a downstream signaling cascade promoting cell growth, survival, and motility [3] [2].

A pivotal mechanism of PI3Kγ in cancer is its role in fostering an immunosuppressive tumor microenvironment (TME). Research has shown that oncogenic activation of the related PI3K-alpha (α) isoform (via the PIK3CA H1047R mutation) promotes resistance to anti-PD-1 immunotherapy. This occurs through a cell-extrinsic mechanism: tumors with activated PI3K signaling showed a decreased number of tumor-fighting CD8+ T cells and a significant increase in inhibitory myeloid-derived suppressor cells (MDSCs) [4]. Pharmacological or genetic inhibition of PI3K signaling reversed this effect, re-sensitizing tumors to checkpoint blockade [4]. Specifically for the PI3Kγ isoform, its activity in tumor-associated macrophages can switch them from an immunostimulatory to an immunosuppressive state. Inhibiting PI3Kγ promotes a pro-inflammatory TME and can synergize with immune checkpoint inhibitors to induce tumor regression [3].

The diagram below illustrates the core PI3Kγ signaling pathway and its impact on the tumor immune microenvironment.

pi3k_gamma_pathway GPCR GPCR PIK3CG PIK3CG GPCR->PIK3CG Gβγ RTK RTK RTK->PIK3CG RAS PIP3 PIP3 PIK3CG->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIK3CG PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT MDSC\nRecruitment MDSC Recruitment PIP3->MDSC\nRecruitment PDK1->AKT Activates mTOR mTOR AKT->mTOR CellSurvival CellSurvival AKT->CellSurvival Metabolism Metabolism AKT->Metabolism Treg\nDifferentiation Treg Differentiation AKT->Treg\nDifferentiation M2 Macrophage\nPolarization M2 Macrophage Polarization AKT->M2 Macrophage\nPolarization Immune\nEvasion Immune Evasion Treg\nDifferentiation->Immune\nEvasion M2 Macrophage\nPolarization->Immune\nEvasion MDSC\nRecruitment->Immune\nEvasion PTEN PTEN PTEN->PIP2 Dephosphorylates

PI3Kγ signaling in cancer and immune evasion.

Key Experimental Models and Protocols

Studying PI3Kγ requires robust in vivo and computational models to dissect its complex role in the TME.

In Vivo Screening and Validation

A key methodology for identifying oncogenes involved in immune evasion involves an in vivo expression screen [4].

  • Library Transduction: A library of known cancer-associated somatic mutations is cloned into a lentiviral vector (e.g., pLEX_307/311) and used to transduce a mouse syngeneic tumor cell line (e.g., MC38 colon carcinoma).
  • In Vivo Selection: Transduced tumor cells are pooled and implanted into immunocompetent mice, immunodeficient mice (e.g., Tcra-/-), and immunocompetent mice treated with anti-PD-1 therapy.
  • Barcode Analysis: After tumor growth, genomic DNA is extracted from harvested tumors, and the integrated ORF barcodes are amplified by PCR and sequenced. Comparing barcode abundance across different conditions (immunocompetent vs. deficient, with vs. without anti-PD-1) identifies genes that confer a selective growth advantage specifically under immune pressure [4].

For validation, candidate genes (e.g., the activating PI3Kα mutation PIK3CA H1047R) are expressed in tumor cells. Researchers then analyze the tumor immune microenvironment by isolating tumor-infiltrating leukocytes via enzymatic digestion (collagenase P + DNAse I) and performing flow cytometry or single-cell RNA sequencing to characterize immune cell populations (e.g., CD8+ T cells, MDSCs) [4].

Computational Drug Repurposing

Integrated computational approaches are used to identify new PI3Kγ inhibitors.

  • QSAR Modeling: A dataset of known PI3Kγ inhibitors is used to build a Quantitative Structure-Activity Relationship (QSAR) model. This model correlates molecular features (descriptors from SMILES notations and hydrogen-suppressed graphs) with biological activity (pIC50). The model is validated on split datasets to ensure predictive accuracy [5].
  • Virtual Screening: The validated QSAR model screens a library of FDA-approved drugs to predict their pIC50 against PI3Kγ. High-scoring candidates (e.g., Epirubicin, Doxorubicin) undergo molecular docking to simulate their binding pose and affinity within the PI3Kγ ATP-binding pocket [5].
  • Validation: Promising candidates are further validated using molecular dynamics simulations to assess the stability of the drug-target complex and calculate binding free energies (ΔGbind) [5].

Therapeutic Targeting and Clinical Landscape

Therapeutic inhibition of PI3Kγ is a promising strategy to counteract immune suppression and overcome resistance to checkpoint inhibitors [3].

Duvelisib is an FDA-approved dual PI3Kδ/γ inhibitor for hematologic malignancies. Beyond its direct anti-cancer effects, it has been shown to inhibit PI3K/Akt/mTOR phosphorylation and reduce pulmonary fibrosis severity in models, indicating its broader immunomodulatory potential [3].

The clinical pipeline remains active, with numerous companies developing novel PI3K inhibitors. The table below summarizes key agents in development as of 2025.

Drug Name Company Phase Key Indications/Target Notes
Inavolisib (GDC-0077) Genentech/Roche Phase III PIK3CA-mutated, HR+ HER2- metastatic breast cancer Breakthrough Therapy Designation; combined with palbociclib & fulvestrant [6]
BGB-10188 BeiGene Phase Ia PI3Kδ inhibitor; solid tumors combined with anti-PD-1 [6] Presented Phase Ia data in 2024 [6]
RLY-2608 Relay Therapeutics Phase I PI3Kα inhibitor; advanced solid tumors [6] First reported mutant-selective PI3Kα inhibitor [6]
Tenalisib Rhizen Pharmaceuticals Phase I/II PI3Kδ/γ inhibitor; hematologic malignancies [6] -
STX-478 Eli Lilly Preclinical/Phase I - -
OKI-219 OnKure Therapeutics Preclinical/Phase I - -
Fimepinostat Curis Clinical Stage - -
Gedatolisib Celcuity Clinical Stage - -

AI and Data Integration in PI3K Research

  • Generate patient cohorts based on PI3K pathway alteration status.
  • Perform survival analysis (Kaplan-Meier curves).
  • Compare mutation frequencies across different demographic or molecular subgroups (e.g., early-onset vs. late-onset colorectal cancer) [7]. This facilitates real-time, pathway-specific analysis without requiring programming expertise, helping to uncover new biomarkers and prognostic associations [7].

Conclusion and Future Directions

PI3Kγ signaling is a master regulator of immunosuppression in the tumor microenvironment, primarily by driving the recruitment and polarization of inhibitory myeloid cells like MDSCs and M2 macrophages. Targeting this pathway, especially through combination strategies with immune checkpoint blockade, represents a powerful therapeutic avenue. Future work will focus on developing more selective inhibitors, identifying robust biomarkers for patient selection, and further elucidating the complex interplay between tumor cell-intrinsic PI3K signaling and the extrinsic immune environment.

References

Eganelisib first-in-human study MARIO-1 NCT02637531

Author: Smolecule Technical Support Team. Date: February 2026

MARIO-1 Trial Overview and Design

The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, first-in-human study evaluating Eganelisib (IPI-549), a first-in-class, orally administered, and highly selective PI3Kγ inhibitor [1] [2].

  • Mechanism of Action: PI3Kγ is the predominant PI3K isoform in myeloid cells. This compound acts on the tumor microenvironment by reprogramming tumor-associated myeloid cells from an immunosuppressive state to an immune-stimulatory phenotype. This promotes the infiltration and activation of cytotoxic T-cells and can overcome resistance to immune checkpoint inhibitors [2].
  • Preclinical Rationale: In vivo studies showed that combining this compound with PD-1/PD-L1 inhibitors reversed resistance to these checkpoint inhibitors in myeloid-rich, checkpoint-refractory tumor models [2].
  • Trial Structure: The study included dose-escalation and dose-expansion cohorts to determine the safety and tolerability of this compound both as a monotherapy and in combination with nivolumab (a PD-1 inhibitor) in patients with advanced solid tumors [1] [2].

The diagram below illustrates the core mechanism of action of this compound and its synergistic effect with anti-PD-1 therapy.

mario_1_mechanism This compound MoA and Synergy with Anti-PD-1 cluster_before Before this compound cluster_after After this compound + Anti-PD-1 MyeloidCell MyeloidCell Tcell Tcell M1 Myeloid Cell (Immunosuppressive) T1 T-cell (Exhausted / Suppressed) M1->T1 Suppresses Tumor1 Tumor Growth T1->Tumor1 Ineffective Control M2 Myeloid Cell (Reprogrammed / Immunostimulatory) T2 T-cell (Activated) M2->T2 Activates Tumor2 Tumor Cell T2->Tumor2 Targets & Kills PD1 Anti-PD-1 PD1->T2 Reinvigorates Before Before After After

This compound reprograms myeloid cells to activate T-cells and synergizes with anti-PD-1 therapy.

Detailed Safety and Tolerability Data

The primary endpoints of the dose-escalation phase were to evaluate the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs) [1] [2]. The most common treatment-related toxicities were hepatic enzyme elevations.

Table 1: Most Common Treatment-Related Grade ≥3 Adverse Events [1] [2]

Adverse Event Monotherapy (n=39) Combination with Nivolumab (n=180)
Increased Aspartate Aminotransferase (AST) 18% 13%
Increased Alanine Aminotransferase (ALT) 18% 10%
Rash Not Specified 10%
Increased Alkaline Phosphatase 5% Not Specified
  • Serious Adverse Events: Treatment-related serious AEs occurred in 5% of monotherapy patients (including grade 4 bilirubin and hepatic enzyme increases) and 13% in combination with nivolumab (including pyrexia, rash, cytokine release syndrome, and infusion-related reaction) [1].
  • Dosing Conclusion: Based on the aggregate safety and PK/PD data, This compound 30 mg and 40 mg once daily in combination with a PD-1/PD-L1 inhibitor were selected for phase 2 study [1] [2].

Efficacy and Clinical Activity

Anti-tumor activity was primarily observed when this compound was combined with nivolumab, including in patients who had progressed on prior PD-1/PD-L1 therapy [1] [2]. The data below comes from specific expansion cohorts of the MARIO-1 trial.

Table 2: Efficacy Outcomes in Expansion Cohorts (Combination Therapy) [3]

Parameter Head and Neck Squamous Cell Carcinoma (HNSCC) Melanoma
Cohort Details Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=10 evaluable) Anti-PD-1/PD-L1 refractory; ≤2 prior lines (n=19 evaluable)
Overall Response Rate (ORR) 20.0% 21.1%
Disease Control Rate (DCR) 40.0% 52.6%
Median Progression-Free Survival (PFS) 23 weeks 17 weeks
  • HNSCC Cohort: In the overall evaluable HNSCC population (n=20, which included heavily pre-treated patients), the ORR was 10.0% and the DCR was 45.0% [3].
  • Melanoma Cohort: In the overall melanoma cohort (n=39), the ORR was 10.3%, and no responses were observed in patients who had received three or more prior lines of therapy [3].

Interpretation and Future Directions

The MARIO-1 trial successfully established the safety profile and recommended phase 2 dose for this compound in combination with checkpoint inhibitors. The evidence of clinical activity in hard-to-treat, immuno-oncology refractory populations provided a strong rationale for further investigation [1] [2] [3].

Subsequent phase 2 studies were planned to build upon these findings, exploring the potential of this first-in-class PI3Kγ inhibitor to modulate the tumor microenvironment and overcome resistance to standard immunotherapies.

References

Myeloid-Derived Suppressor Cells (MDSCs): An Overview

Author: Smolecule Technical Support Team. Date: February 2026

MDSCs are a heterogeneous population of pathologically activated immature myeloid cells that expand in cancer and other chronic inflammatory conditions. They are potent suppressors of anti-tumor immunity and are associated with poor clinical outcomes and resistance to therapy [1] [2].

MDSCs are broadly classified into two main subsets, plus a precursor population, with distinct phenotypic markers in humans and mice. The table below summarizes their defining characteristics.

Subset Human Phenotype Mouse Phenotype Key Functional Mechanisms
Polymorphonuclear MDSC (PMN-MDSC) CD11b+, CD14, CD15+ (or CD66b+), HLA-DRlow/– [1] [3] CD11b+, Ly6G+, Ly6Clow [1] [3] Arg-1, ROS, RNS, PD-L1 expression [1]
Monocytic MDSC (M-MDSC) CD11b+, CD14+, HLA-DRlow/–, CD15 [1] [3] CD11b+, Ly6G, Ly6Chigh [1] [3] iNOS, NO, immunosuppressive cytokines (IL-10, TGF-β) [1]
Early-stage MDSC (e-MDSC) Lin (CD3/14/15/19/56), HLA-DR, CD33+ [1] [3] Not clearly determined [3] Considered a precursor to both M-MDSC and PMN-MDSC [1]

Core Signaling Pathways in MDSC Biology

The expansion and immunosuppressive function of MDSCs are governed by a network of key signaling pathways, often activated by tumor-derived factors. The following diagram illustrates the major pathways involved in MDSC differentiation and activation.

mdsc_pathways cluster_paths Key Signaling Pathways TumorFactors Tumor-Derived Factors (GM-CSF, IL-6, VEGF) JAK_STAT JAK/STAT Pathway TumorFactors->JAK_STAT NFkB NF-κB Pathway TumorFactors->NFkB PI3K PI3K Pathway TumorFactors->PI3K Notch Notch Signaling TumorFactors->Notch STAT3 Transcription Factor STAT3 JAK_STAT->STAT3 CEBPb Transcription Factor c/EBPβ NFkB->CEBPb PI3K->CEBPb Notch->CEBPb MDSC_Output MDSC Expansion & Immunosuppressive Function CEBPb->MDSC_Output STAT3->MDSC_Output

Major signaling pathways driving MDSC differentiation and function. The molecular regulation of MDSC involves several key pathways and transcription factors. The table below summarizes the role of these pathways based on current research.

Pathway / Factor Role in MDSC Biology Key References
JAK/STAT (esp. STAT3) Promotes proliferation, survival, and suppressive activity. Activated by GM-CSF, IL-6 [1]. [1] [4]
NF-κB Drives pro-inflammatory gene expression supporting MDSC differentiation and function (e.g., NO, ROS) [1]. [1] [4]
PI3K/Akt/mTOR Regulates myeloid cell development; deregulation under pathology leads to suppressive MDSC generation [4]. [4] [5]
Notch Contributes to MDSC differentiation and expansion [1]. [1]
Transcription Factor c/EBPβ Plays a key role in generation of bone marrow-derived and tumor-induced MDSCs [1] [6]. [1] [6]

Therapeutic Targeting of Myeloid Cells in Cancer

Given their pivotal role in immune suppression, MDSCs and other myeloid cells are attractive therapeutic targets. The following diagram illustrates the network of molecular targets being explored to reprogram the tumor microenvironment.

myeloid_targets cluster_0 Signaling Pathways & Kinases cluster_1 Myeloid Immune Checkpoints CSF1R CSF1R PI3Kg PI3Kγ mTOR mTOR STAT3_path STAT3 Syk Syk MerTK_Axl MerTK/Axl Trem2 TREM2 LILRBs LILRBs VISTA VISTA CD40 CD40

Key molecular targets for myeloid cell reprogramming in cancer. The search results confirm that PI3Kγ is a validated target for disrupting myeloid-mediated immunosuppression [5] [7]. Inhibiting PI3Kγ can reprogram macrophages and MDSCs from a suppressive to an immunostimulatory phenotype, enhancing T-cell cytotoxicity and improving responses to checkpoint inhibitors [5].

Experimental Workflow for MDSC Research

For researchers characterizing MDSCs in preclinical models, the following workflow outlines key steps from identification to functional validation.

workflow Sample Sample Collection (Tumor, Spleen, Bone Marrow) Processing Cell Processing & PBMC Isolation Sample->Processing Phenotyping Phenotypic Characterization by Flow Cytometry Processing->Phenotyping Isolation Cell Sorting (M-MDSC, PMN-MDSC) Phenotyping->Isolation Suppression Functional Suppression Assay (e.g., T-cell Proliferation) Isolation->Suppression Analysis Data Analysis: Frequency & Suppressive Index Suppression->Analysis

Key experimental steps for MDSC identification and functional analysis.

Detailed Methodologies
  • Phenotypic Characterization by Flow Cytometry: This is the foundational step for identifying MDSC subsets. The minimal phenotypic markers required are summarized in the first table. For human PMN-MDSCs, it is critical to use the low-density PBMC fraction after density gradient centrifugation, as they are less dense than mature neutrophils [3].
  • Functional Suppression Assay: The definitive validation of MDSC activity is a co-culture assay measuring their ability to suppress T-cell function.
    • Isolate MDSCs: Sort M-MDSC and PMN-MDSC populations from your sample using flow cytometry-based cell sorting.
    • Isolate T-cells: Collect CD3+ T-cells from a healthy donor (human) or syngeneic mouse (mouse models) using magnetic bead kits.
    • Label T-cells: Stain T-cells with a proliferation dye like CFSE (Carboxyfluorescein succinimidyl ester) to track division.
    • Co-culture: Plate the CFSE-labeled T-cells in a 96-well round-bottom plate. Activate them with anti-CD3/CD28 antibodies. Add the sorted MDSCs at different ratios (e.g., MDSC:T-cell ratios of 1:1, 1:2, 1:4). Include control wells with T-cells alone (maximal proliferation) and unstimulated T-cells (background proliferation).
    • Analysis: After 3-5 days, analyze the cells by flow cytometry. Calculate the percentage of proliferated T-cells (CFSElow) in each well. The suppressive capacity of MDSCs is calculated as the percentage reduction in T-cell proliferation compared to the T-cell only control [1] [3].

Rationale for Eganelisib (a PI3Kγ Inhibitor) in MDSC Targeting

While specific data on this compound was not available in the search results, its mechanism of action aligns directly with the identified therapeutic strategy. This compound is a selective PI3Kγ inhibitor. Targeting PI3Kγ is a promising approach because:

  • Pathway Validation: The PI3K pathway is a core signaling node involved in the generation and function of immunosuppressive myeloid cells like MDSCs and TAMs [4] [5].
  • Reprogramming the TME: Preclinical and early-phase clinical studies support that PI3Kγ inhibition can reprogram the tumor microenvironment from immunosuppressive to immune-permissive, thereby enhancing the efficacy of other immunotherapies [5] [7].

Conclusion

MDSCs are key mediators of immune suppression in cancer, driven by defined signaling pathways like JAK/STAT and PI3K. Their characterization relies on combined phenotypic and functional assays. Although specific data on this compound is lacking from this search, the strong rationale for targeting PI3Kγ to disrupt MDSC function provides a solid scientific basis for its investigation.

References

Mechanism of Action: Reprogramming the Myeloid Compartment

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of eganelisib revolves around its selective inhibition of PI3Kγ, a key regulator of immune suppression within the tumor microenvironment (TME).

This compound inhibits PI3Kγ, reprogramming macrophages from an immunosuppressive to an immune-activating state.

This process involves several key molecular and cellular events [1]:

  • Myeloid Cell Recruitment: this compound reduces the recruitment of myeloid-derived suppressor cells (MDSCs) to tumors [1].
  • Macrophage Reprogramming: It directly reprograms tumor-associated macrophages (TAMs) from an immunosuppressive, tumor-supporting state (M2-like) to an immune-activating, tumor-suppressing state (M1-like) [1].
  • Downstream Immune Activation: This reprogramming reshapes the TME, leading to increased infiltration and activation of cytotoxic CD8+ T-cells and enhanced gene signatures of IFN-γ signaling and antigen presentation [1].

Key Preclinical Syngeneic Model Findings

The following table summarizes the pivotal preclinical studies that demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other agents.

Tumor Model Treatment Key Findings Reference/Context
Multiple syngeneic models This compound + anti-PD-1/PD-L1/CTLA-4 Overcame resistance to ICIs in myeloid-rich ICI-refractory models; led to tumor growth delay. [1]
Syngeneic TNBC model This compound + anti-PD-1 + nab-paclitaxel Improved survival vs. chemotherapy alone or chemo + anti-PD-1 in a spontaneous model. [1]
Syngeneic models (general) This compound monotherapy Promoted an immune-activated TME with macrophage reprogramming, T-cell infiltration, and activation. [2]
PI3K-γ knockout mice N/A (Genetic loss) Reduced tumor growth rates; linked to reduced myeloid cell migration and reprogramming to an immune-stimulatory phenotype. [2]

A critical finding from these studies is that the combination of this compound with an immune checkpoint inhibitor (ICI) can overcome resistance to ICIs in models that were previously refractory to ICI treatment alone [1]. Furthermore, in a spontaneous TNBC model, the triplet combination of this compound, an anti-PD-1 antibody, and nab-paclitaxel chemotherapy led to improved survival compared to either chemotherapy alone or the combination of chemotherapy and anti-PD-1 [1].

Experimental Methodologies Overview

The preclinical validation of this compound relied on a suite of standard and advanced immuno-oncology techniques.

  • In Vivo Syngeneic Tumor Models: These studies used murine tumor cells (e.g., MC38, CT26, 4T1) implanted into immunocompetent mice. A key metric was the reversal of ICI resistance in "myeloid-rich" models [1].
  • In Vitro & Ex Vivo Analyses:
    • Cell-based assays to confirm direct inhibition of PI3Kγ and its downstream signaling pathways [2].
    • Flow Cytometry of dissociated tumors to perform immunophenotyping (quantifying CD45+ immune cells, CD8+ T-cells, CD4+ T-cells, TAMs, MDSCs) [1].
    • Gene Expression Analysis (e.g., RNA sequencing, Nanostring) on tumor tissue to identify signatures of immune activation (e.g., IFN-γ response), antigen presentation, and TAM reprogramming [1].
  • Genetic Models: Studies in PI3K-γ knockout mice or mice with kinase-dead PI3K-γ provided genetic validation of the drug's target, confirming the role of PI3K-γ in controlling myeloid-driven immune suppression [2].

Translation to Clinical Trials

The robust preclinical data formed a solid foundation for clinical development. The identified recommended Phase 2 doses were 30 mg and 40 mg once daily for this compound in combination with a PD-1/PD-L1 inhibitor [2] [3].

Promising translational data from the MARIO-3 Phase 2 trial in frontline metastatic TNBC shows that the mechanism of action is recapitulated in patients. Analysis of paired tumor biopsies revealed:

  • TAM reprogramming and immune activation after treatment with this compound, atezolizumab (anti-PD-L1), and nab-paclitaxel [1].
  • Immune activation was observed in patients with both PD-L1 positive and PD-L1 negative tumors, with gene signatures of extracellular matrix reorganization decreasing after treatment, particularly in PD-L1 negative tumors [1].

Key Insights for Research and Development

  • Focus on Myeloid-Rich Tumors: The most significant potential for this compound lies in treating cancers where myeloid-driven immunosuppression is a known mechanism of resistance to standard therapies, including ICIs [1].
  • Rational Combination Therapy: this compound is not primarily a direct cytotoxic agent but an immunomodulator. Its greatest efficacy in preclinical models is achieved in rational combinations, particularly with ICIs and certain chemotherapies [1].
  • Biomarker Development: The translational data highlights the importance of developing biomarkers beyond PD-L1, such as gene expression signatures related to myeloid cells and the extracellular matrix, to identify patients most likely to respond [1].

References

Eganelisib Clinical Dosing Protocols: Application Notes for 30 mg and 40 mg Once-Daily Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eganelisib and Its Mechanism of Action

This compound (IPI-549) is a first-in-class, highly selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor that functions by reprogramming the tumor microenvironment. Unlike other PI3K isoforms, PI3Kγ is predominantly expressed in myeloid cells and serves as a critical "molecular switch" controlling immune suppression. This compound demonstrates high selectivity, with an IC50 of 1.2 nM against PI3Kγ and at least 150-fold selectivity compared to other class I PI3K isoforms, minimizing off-target effects [1].

The therapeutic rationale for this compound stems from its ability to modulate tumor-associated myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages, which contribute to immunosuppression and resistance to checkpoint inhibitors. Preclinical models confirm that this compound monotherapy and combination with programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors can reprogram myeloid cells to an immunostimulatory phenotype, enhancing T-cell infiltration and overcoming resistance to immune checkpoint blockade [1]. Molecular dynamics simulations reveal that this compound's unique hydrophobic features and hydrogen bonding with key residues (particularly Lys833) in the PI3Kγ binding pocket contribute to its strong binding affinity and selectivity [2] [3].

Clinical Dosing Rationale and Safety Profile

The recommended phase 2 doses of this compound—30 mg and 40 mg once daily—were established through the phase 1/1b MARIO-1 trial (NCT02637531), which evaluated this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors [1] [4].

Dose Selection and Safety Basis

Initial dose escalation in the MARIO-1 trial tested this compound monotherapy from 10 mg to 60 mg once daily. While no dose-limiting toxicities (DLTs) occurred within the first 28 days at the 60 mg dose, reversible hepatic enzyme elevations meeting DLT criteria emerged in later treatment cycles. This established the maximum tolerated dose (MTD) below 60 mg [1] [4].

Based on comprehensive safety and pharmacokinetic/pharmacodynamic data, the 30 mg and 40 mg once-daily doses were selected for combination therapy with PD-1/PD-L1 inhibitors in subsequent phase 2 studies. A dose reduction from 40 mg to 30 mg was implemented in the MARIO-275 trial (NCT03980041) for metastatic urothelial cancer after an independent data monitoring committee identified a more favorable risk/benefit profile at the lower dose, primarily due to reduced incidence of reversible liver enzyme elevations [5].

Table 1: Safety Profile of this compound from the MARIO-1 Trial [1] [4]

Parameter Monotherapy (10-60 mg) Combination with Nivolumab (20-40 mg)

| Most Common Grade ≥3 Treatment-Related Toxicities | Increased ALT (18%) Increased AST (18%) Increased alkaline phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious Adverse Events | 5% of patients (including grade 4 bilirubin and hepatic enzyme increases) | 13% of patients (including pyrexia, rash, cytokine release syndrome, infusion-related reaction) | | Dose-Limiting Toxicities | Occurred at 60 mg (mostly grade 3 reversible hepatic enzyme elevations) | Informed RP2D selection | | Recommended Phase 2 Dose (RP2D) | Not established for monotherapy | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors |

Pharmacokinetic and Pharmacodynamic Considerations

The once-daily dosing regimen is supported by preclinical pharmacokinetic studies showing that this compound has oral bioavailability of ≥31% across species and a pharmacokinetic profile that enables complete and sustained PI3Kγ inhibition with daily administration [1]. Pharmacodynamic assessments in clinical trials measured target engagement through phosphorylated AKT (pAKT) levels, confirming pathway inhibition at the selected doses [1].

Detailed Clinical Protocol for this compound Administration

Dosing Guidelines and Combination Therapy

For clinical trial implementation, the following dosing protocols are recommended based on current evidence:

  • Standard Starting Dose: 40 mg orally once daily in continuous 28-day cycles when combined with nivolumab [1].
  • Alternative Dose: 30 mg orally once daily is recommended for patients who develop significant hepatic enzyme elevations or as a starting dose in combination regimens where toxicity concerns may be heightened [5].
  • Dose Modification Rules: Based on the MARIO-275 trial, reduce the dose from 40 mg to 30 mg for recurrent grade 2 or any grade 3 hepatic toxicities. Permanent discontinuation should be considered for grade 4 toxicities [5].
  • Combination Therapy Schedules: When combined with nivolumab, administer nivolumab at 240 mg every 2 weeks or 480 mg every 4 weeks per standard dosing schedules. This compound is taken orally once daily without regard to meals [1].
Patient Monitoring and Management
  • Hepatic Function Monitoring: Conduct liver function tests (ALT, AST, alkaline phosphatase, bilirubin) weekly during the first 8 weeks of therapy, then every 4 weeks thereafter, or more frequently if elevations are detected [1] [4].
  • Response Assessment: Perform tumor assessments using RECIST 1.1 criteria every 8-12 weeks to evaluate treatment response [1].
  • Adverse Event Management: Have protocols in place for managing hepatic enzyme elevations, rash, and potential immune-related adverse events when combined with checkpoint inhibitors [1] [5].

Table 2: Clinical Trial Designs Evaluating this compound 30 mg/40 mg Dosing [1] [5]

Trial Identifier Phase Population Regimen Primary Endpoints
NCT02637531 (MARIO-1) 1/1b Advanced solid tumors This compound (30/40 mg QD) ± Nivolumab Incidence of DLTs, AEs, RP2D
NCT03980041 (MARIO-275) 2 Metastatic urothelial cancer, platinum-refractory, ICI-naïve This compound (30/40 mg QD) + Nivolumab vs Nivolumab + Placebo ORR, PFS
NCT03961698 (MARIO-3) 2 Triple-negative breast cancer (TNBC) This compound (30 mg QD) + Atezolizumab + nab-Paclitaxel Safety, ORR

Experimental Methodology for Preclinical Evaluation

Molecular Dynamics Simulation Protocol

To investigate this compound's binding mechanism to PI3Kγ, researchers can employ the following molecular dynamics (MD) simulation protocol adapted from published studies [2] [3]:

  • System Preparation: Obtain the crystal structure of PI3Kγ in complex with this compound (PDB ID: 6XRL). Prepare the protein using Schrödinger's Protein Preparation Wizard, assigning bond orders, adding hydrogens, and optimizing hydrogen bonds.
  • Ligand Preparation: Download the this compound structure from PubChem (if needed) and prepare using LigPrep with OPLS3e or OPLS4 force field, generating possible states at pH 7.0±2.0.
  • Molecular Docking: Perform docking studies using Glide with standard precision (SP) or extra precision (XP) mode. Define the receptor grid based on the centroid of the native ligand with a box size of 20Å.
  • MD Simulation Parameters:
    • Use Desmond or similar MD software with OPLS-AA/L force field.
    • Solvate the system in an orthorhombic TIP3P water model with 10Å buffer.
    • Add 0.15M NaCl to neutralize the system.
    • Employ an NPT ensemble with temperature maintained at 300K using Nosé-Hoover chain thermostat and pressure at 1 bar using Martyna-Tobias-Klein barostat.
    • Run production simulations for at least 300ns with a 2fs time step.
  • Binding Free Energy Calculations: Perform MM-GBSA calculations using the Molecular Mechanics Generalized Born Surface Area method on 1000 evenly spaced trajectory frames from the stable simulation period.
In Vitro Assessment of PI3Kγ Inhibition

The following protocol can be used to evaluate this compound's potency and selectivity [1] [3]:

  • Enzyme Inhibition Assay: Conduct PI3K lipid kinase assays using recombinant human PI3K isoforms (α, β, γ, δ) to determine IC50 values. Use PIP2 as substrate and measure PIP3 production using ELISA or TR-FRET detection methods.
  • Cellular Target Engagement: Evaluate phosphorylation of AKT in myeloid-derived suppressor cells (MDSCs) or macrophages via Western blotting. Treat cells with this compound (0.1-1000 nM) for 2 hours before stimulation with relevant chemokines.
  • Selectivity Profiling: Test this compound against a panel of 300 kinases to confirm selectivity using competitive binding assays at 1µM concentration.

Pathway Diagrams and Conceptual Workflows

This compound Mechanism of Action Pathway

G GPCR GPCR Signaling PI3Kgamma PI3Kγ Activation GPCR->PI3Kgamma PIP2_PIP3 PIP₂ → PIP₃ Conversion PI3Kgamma->PIP2_PIP3 PDK1 PDK1 Activation PIP2_PIP3->PDK1 AKT AKT Phosphorylation PDK1->AKT MDSC Immunosuppressive Myeloid Phenotype AKT->MDSC Tcell_supp T-cell Suppression MDSC->Tcell_supp Tumor_growth Tumor Growth & Metastasis Tcell_supp->Tumor_growth This compound This compound (PI3Kγ Inhibitor) This compound->PI3Kgamma Inhibits Reprogram Myeloid Cell Reprogramming This compound->Reprogram Tcell_act T-cell Activation & Infiltration Reprogram->Tcell_act Tumor_supp Tumor Growth Inhibition Tcell_act->Tumor_supp

Clinical Dose Optimization Workflow

G Start Phase 1 Dose Escalation (10-60 mg QD Monotherapy) DLT_assess DLT Assessment: No DLTs in first 28 days at 60 mg Start->DLT_assess Late_tox Late-cycle toxicities (Grade 3 hepatic enzyme elevations at 60 mg) DLT_assess->Late_tox MTD_establish MTD established below 60 mg Late_tox->MTD_establish Combo_escalation Combination Dose Escalation with Nivolumab (20-40 mg) MTD_establish->Combo_escalation Safety_profile Safety Profile: Grade ≥3 ALT/AST elevation Reversible hepatic effects Combo_escalation->Safety_profile RP2D_selection RP2D Selection: 30 mg & 40 mg QD for combination therapy Safety_profile->RP2D_selection Phase2_trials Phase 2 Expansion: Dose optimization (40 mg → 30 mg if needed) RP2D_selection->Phase2_trials

Conclusion and Future Directions

The establishment of 30 mg and 40 mg once-daily dosing for this compound represents a balanced approach between achieving complete PI3Kγ pathway inhibition and managing treatment-related adverse events, particularly reversible hepatic enzyme elevations. Current clinical evidence supports the anti-tumor activity of these dosing regimens in combination with PD-1/PD-L1 inhibitors, including in patients who have progressed on prior checkpoint inhibitor therapy [1] [5].

Ongoing clinical trials continue to optimize this compound dosing in specific combination regimens and tumor types. For instance, the MARIO-3 trial in triple-negative breast cancer utilizes a 30 mg dose of this compound in combination with atezolizumab and nab-paclitaxel, demonstrating promising efficacy with a manageable safety profile [5]. Future research directions include biomarker development to identify patient populations most likely to benefit from this compound therapy and exploration of novel combination strategies that leverage its unique mechanism of myeloid cell reprogramming.

References

Eganelisib combination with nivolumab or atezolizumab protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes: Eganelisib Combination Therapies

This compound (IPI-549) is a first-in-class, oral, highly selective PI3Kγ inhibitor. Its primary mechanism of action involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive (M2) phenotype to an immune-activating (M1) state, thereby reshaping the tumor microenvironment (TME) to enhance anti-tumor immunity [1] [2] [3]. The rationale for combining it with Immune Checkpoint Inhibitors (ICIs) is to overcome myeloid-driven resistance to immunotherapy.

The table below summarizes the core design of major clinical trials investigating these combinations:

Trial Name Phase Combination Regimen Patient Population Primary Endpoints & Key Findings
MARIO-1 [1] Phase 1/1b This compound (30-40 mg QD) + Nivolumab Advanced solid tumors Safety & DLTs: Most common Gr≥3 TRAEs were reversible hepatic enzyme increases (ALT/AST 10-18%). RP2D: this compound 30 mg & 40 mg QD with nivolumab [1].
MARIO-275 [4] [5] Phase 2 This compound (30 mg QD) + Nivolumab vs Nivolumab Advanced urothelial carcinoma (platinum-refractory, ICI-naïve) Efficacy: Promising OS (15.4 vs 7.9 mos) and PFS benefit, especially in PD-L1 negative patients. Safety: Most common TEAEs: pyrexia, decreased appetite, pruritus [4] [5].
MARIO-3 [2] [4] [3] Phase 2 This compound (30 mg QD) + Atezolizumab + Nab-paclitaxel Frontline metastatic TNBC Efficacy: Promising mPFS in PD-L1- (7.3 mos) and PD-L1+ (11.0-11.2 mos) patients. Translational: Paired biopsies showed TAM reprogramming & immune activation in TME [2] [4] [3].
Key Clinical Insights
  • Dosing: The Recommended Phase 2 Dose (RP2D) for this compound in combination with nivolumab is 30 mg or 40 mg once daily [1]. A dose of 30 mg QD was selected in later studies (e.g., MARIO-275) to improve tolerability and minimize reversible liver enzyme elevations [5].
  • Efficacy in ICI-Resistant Settings: The combinations have shown antitumor activity in patients who had previously progressed on PD-1/PD-L1 inhibitors, supporting the role of PI3Kγ inhibition in overcoming resistance [1].
  • Biomarker and Translational Findings: Analysis of paired tumor biopsies from the MARIO-3 trial provided direct human evidence of the drug's mechanism, showing gene signatures of macrophage reprogramming, immune activation, and extracellular matrix reorganization after treatment [2] [3].

Detailed Experimental Protocols

The following protocols are synthesized from the methods sections of the cited clinical and translational studies.

Patient Dosing and Treatment Schedule

This protocol outlines the administration of the this compound and atezolizumab combination as used in the MARIO-3 trial.

  • Drug Formulations:

    • This compound: 30 mg, oral, once daily.
    • Atezolizumab: 840 mg, intravenous infusion, on Days 1 and 15 of a 28-day cycle.
    • Nab-paclitaxel (if part of triplet therapy): 100 mg/m², IV, on Days 1, 8, and 15 of a 28-day cycle [3].
  • Treatment Cycle: 28-day cycles. Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent [3].

  • Dose Modifications: For management of adverse events like elevated liver enzymes, this compound dose reduction (e.g., from 40 mg to 30 mg daily) or temporary interruption is recommended, as guided by protocol-specific management rules [1] [5].

Translational Biomarker Analysis Workflow

This protocol details the correlative studies performed to investigate the biologic impact of this compound on the tumor microenvironment, as described in the MARIO-3 trial [2] [3].

  • Sample Collection:

    • Tissue: Collect paired tumor biopsies (core biopsies or excisional samples) at baseline (pre-treatment) and on-treatment (e.g., 2 months after treatment initiation). Preserve samples in formalin-fixed paraffin-embedding (FFPE) or snap-freeze in OCT compound for different assays.
    • Blood: Collect peripheral blood samples in EDTA tubes at pre-specified timepoints (e.g., Cycle 1 Day 1, Cycle 1 Day 15, and Day 1 of subsequent cycles) for peripheral immune monitoring.
  • Multiplex Immunofluorescence (mIF) for Immunophenotyping:

    • Procedure: Perform mIF on sequential tissue sections from FFPE blocks using a validated panel of antibodies targeting key immune cell markers.
    • Suggested Marker Panel: CD68 (macrophages), CD8 (cytotoxic T-cells), CD4 (helper T-cells), FoxP3 (regulatory T-cells), CK (tumor cells), and DAPI (nuclei).
    • Analysis: Utilize automated image analysis systems to quantify cell densities and spatial relationships (e.g., proximity of CD8+ T-cells to CD68+ macrophages) within the TME.
  • Spatial Transcriptomics using Digital Spatial Profiling (DSP):

    • Procedure: Use the GeoMx DSP platform with an RNA panel. Select regions of interest (ROI) based on morphology (e.g., tumor nest, immune cell-rich stroma) illuminated by fluorescent markers.
    • Analysis: Isolate and profile oligonucleotide-tagged antibodies from each ROI. Analyze for gene expression signatures related to TAM reprogramming (e.g., M1/M2 ratio), T-cell activation, and extracellular matrix organization.
  • Peripheral Immune Cell Profiling by Flow Cytometry:

    • Procedure: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood samples by density gradient centrifugation. Stain cells with a flow cytometry antibody panel to track immune cell populations.
    • Suggested Panel: CD3, CD4, CD8, CD14, CD15, CD56, CD19, HLA-DR, and relevant functional markers.
    • Analysis: Use flow cytometry to quantify changes in the frequency of myeloid-derived suppressor cells (MDSCs), T-cell subsets, and monocyte populations over time.

The following diagram illustrates the logical workflow and signaling pathways targeted in this combination therapy approach.

G Start Immunosuppressive TME (M2 Macrophages, T-cell exhaustion) This compound This compound (PI3Kγ Inhibitor) Start->this compound ICIs Anti-PD-1/PD-L1 (e.g., Nivolumab, Atezolizumab) Start->ICIs MOA1 Reprograms M2 TAMs to M1 Phenotype This compound->MOA1 MOA2 Reduces MDSC Recruitment This compound->MOA2 MOA3 Blocks PD-1/PD-L1 Interaction ICIs->MOA3 Outcome Restored T-cell Function & Anti-Tumor Immunity MOA1->Outcome MOA2->Outcome MOA3->Outcome

Important Considerations for Protocol Implementation

  • Safety Monitoring: Hepatic enzymes (ALT, AST) should be closely monitored, as elevation is a common treatment-related adverse event. Protocols should include clear guidelines for dose interruption and modification upon occurrence of grade ≥3 events [1] [5].
  • Patient Selection: Current evidence suggests that the combination may benefit patients across PD-L1 expression statuses, showing particular promise in populations that typically respond poorly to ICIs alone, such as PD-L1 negative metastatic TNBC and urothelial cancer [4] [3].
  • Combination with Chemotherapy: The triplet regimen of this compound, atezolizumab, and nab-paclitaxel demonstrates that macrophage reprogramming can be effectively integrated with standard chemotherapy, potentially broadening the application of this approach [2] [3].

References

Eganelisib in combination therapy for triple-negative breast cancer TNBC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Rationale

Triple-negative breast cancer is an aggressive subtype with a poor prognosis, particularly in the metastatic setting [1]. While combinations of immune checkpoint inhibitors (ICIs) like atezolizumab with chemotherapy have shown promise, a significant unmet need remains, especially for the majority of patients with PD-L1-negative tumors [1].

A key mechanism of resistance to ICIs is the presence of immunosuppressive tumor-associated macrophages (TAMs) in the tumor microenvironment [1]. PI3K-γ, selectively expressed in myeloid cells, plays a central role in directing these macrophages toward an immunosuppressive (M2-like) phenotype. Eganelisib is designed to reverse this, reprogramming TAMs into immune-activating (M1-like) macrophages and overcoming myeloid-driven resistance to immunotherapy [1] [2].

Clinical Trial Data and Key Findings

The phase 2 MARIO-3 trial (NCT03961698) is evaluating this compound (30 mg once daily) in combination with standard doses of atezolizumab and nab-paclitaxel for frontline mTNBC [1]. The following table summarizes key efficacy and translational findings from the study.

Aspect Findings from the MARIO-3 Trial
Patient Population Inoperable locally advanced or mTNBC (n=62). Paired pre- and post-treatment biopsies were analyzed from a subset of patients [1].
Treatment Regimen This compound (30 mg oral, once daily) + Atezolizumab + nab-Paclitaxel [1].

| Preliminary Efficacy (at 9.9-mo follow-up) | PD-L1 positive (n=14): median PFS = 11.0 months [1]. PD-L1 negative (n=27): median PFS = 7.3 months [1]. | | Key Translational Insights | • Gene signatures of TAM reprogramming and immune activation in tumor biopsies [1]. • Extracellular matrix (ECM) reorganization signatures, with elevated baseline ECM signatures in PD-L1 negative tumors that decreased post-treatment [1]. • Immune activation observed irrespective of baseline PD-L1 status and associated with longer PFS [1]. • Peripheral blood analyses showed systemic immune activation [1]. |

Experimental Protocols

The translational analyses in MARIO-3 employed several sophisticated techniques on paired patient samples. The workflow below illustrates the integration of these methods.

G Patient Patient Sample Sample Patient->Sample Paired pre- & post-treatment Analysis1 Tumor Biopsy Analysis Sample->Analysis1 Analysis2 Peripheral Blood Analysis Sample->Analysis2 M1 Multiplex Immunofluorescence (Immunophenotyping, n=11) Analysis1->M1 M2 GeoMx Digital Spatial Profiling (Spatial Transcriptomics, n=12) Analysis1->M2 M3 PD-L1 Immunohistochemistry (n=18) Analysis1->M3 M4 Flow Cytometry Analysis2->M4 M5 Multiplex Cytokine Analysis Analysis2->M5 Output Output M1->Output Cell populations M2->Output Gene signatures M3->Output PD-L1 status M4->Output Immune cell counts M5->Output Cytokine levels

Detailed Methodologies
  • Multiplex Immunofluorescence (mIF) for Immunophenotyping

    • Purpose: To identify, quantify, and spatially resolve multiple immune cell populations within the tumor microenvironment (TME) using paired formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections [1].
    • Protocol Summary: Tissue sections are deparaffinized and subjected to heat-induced epitope retrieval. Sequential rounds of staining are performed using primary antibodies against target proteins (e.g., CD8 for T cells, CD68 for macrophages, cytokeratin for tumor cells), followed by fluorescently-labeled secondary antibodies or tyramide signal amplification (TSA) reagents. Each round of staining is followed by imaging and then antibody stripping. A final DAPI stain is applied to label nuclei.
    • Image Analysis: Multi-layer images are co-registered and analyzed using digital pathology and image analysis software. Cell phenotypes are identified based on marker co-expression, and their densities and spatial relationships (e.g., distances between cell types) are quantified.
  • Spatial Transcriptomics using GeoMx Digital Spatial Profiling

    • Purpose: To obtain spatially resolved, whole-transcriptome data from specific regions of interest (ROIs) within the tumor microenvironment [1].
    • Protocol Summary: FFPE sections are stained with a panel of fluorescent morphology markers (e.g., Pan-CK, CD45, SYTO13 for nuclei) to identify ROIs. Oligonucleotide-labeled indexing probes that bind to mRNA transcripts are then hybridized to the tissue. UV light is used to cleave and collect the indexing probes from user-defined ROIs (e.g, tumor nests, immune cell-rich areas). The collected oligonucleotides are quantified and sequenced.
    • Data Analysis: Sequencing data is processed to generate digital counts of transcripts for each ROI. Differential expression analysis, gene set enrichment analysis (GSEA), and pathway analysis are performed to identify treatment-induced changes in gene signatures related to immune activation, macrophage polarization, and extracellular matrix.
  • Peripheral Blood Immunomonitoring

    • Purpose: To assess systemic immune activation and pharmacodynamic effects by analyzing peripheral blood mononuclear cells (PBMCs) and serum/plasma [1].
    • Flow Cytometry Protocol: Fresh or cryopreserved PBMCs are stained with multi-parameter antibody panels to characterize immune cell subsets (e.g., T cell activation markers, myeloid-derived suppressor cells). Cells are acquired on a flow cytometer, and data is analyzed using software to determine the frequency and phenotype of immune populations.
    • Multiplex Cytokine Analysis: Serum/plasma samples are analyzed using a multiplex immunoassay (e.g., Luminex) to quantify the concentrations of a panel of cytokines and chemokines, providing a measure of systemic immune activation.

Mechanism of Action and Signaling Pathway

The proposed mechanism by which this compound reprograms the tumor microenvironment and synergizes with combination therapy is outlined below.

G cluster_pre Baseline State: ICI Resistance cluster_post With this compound: ICI Sensitization This compound This compound PI3Kgamma PI3K-γ This compound->PI3Kgamma Inhibits Immunoactive Reprogrammed TME M1-like TAMs This compound->Immunoactive Induces Immunosuppressive Immunosuppressive TME M2-like TAMs PI3Kgamma->Immunosuppressive Promotes Tcell2 T-cell Activated Immunoactive->Tcell2 Enables T-cell infiltration & activation ICI Immune Checkpoint Inhibitor (ICI) Tcell T-cell Exhausted ICI->Tcell Limited effect ICI2 Immune Checkpoint Inhibitor (ICI) ICI2->Tcell2 Enhanced effect

Future Directions and Application Notes

The MARIO-3 data support this compound as a potential combination partner to overcome TAM-driven resistance. Key considerations for R&D professionals include:

  • Patient Selection: The activation of immune gene signatures in PD-L1-negative patients is particularly intriguing and warrants further biomarker exploration beyond PD-L1 status [1].
  • Combination Potential: The role of PI3K-γ inhibition in reshaping a "cold" tumor into a "hot" one provides a strong rationale for its combination with other immunotherapies, including in indications beyond TNBC where TAMs mediate resistance [1].
  • Clinical Translation: When designing clinical trials based on this protocol, careful consideration should be given to the timing of on-treatment biopsies and the handling of samples for spatial analyses to ensure robust biomarker data.

Reference List

  • J Immunother Cancer. 2024;12(8):e009160. doi: 10.1136/jitc-2024-009160. "this compound combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment" [1] [3].
  • Evans CA, et al. ACS Med Chem Lett. 2016;7(9):862-867. doi: 10.1021/acsmedchemlett.6b00238. "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate" [2].
  • ClinicalTrials.gov. "A Study of IPI-549 in Combination With Atezolizumab and Nab-Paclitaxel in Patients With Triple Negative Breast Cancer (MARIO-3)." Identifier: NCT03961698 [1].

References

Eganelisib with cytarabine in relapsed refractory acute myeloid leukemia AML

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ) [1]. The PI3K-γ pathway acts as a key molecular switch that controls immune suppression by myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), in the tumor microenvironment [1]. In preclinical models, inhibition of PI3K-γ by this compound has been shown to reprogram these immunosuppressive myeloid cells from a pro-tumor (M2-like) phenotype to an anti-tumor (M1-like) phenotype, promoting T-cell infiltration and activation [1] [2].

In the context of AML, this mechanism is particularly relevant. The bone marrow microenvironment in AML is rich in immunosuppressive myeloid cells that contribute to disease progression and resistance to therapy. Cytarabine is a cornerstone cytotoxic chemotherapy drug for AML that works by directly inhibiting the growth of cancer cells [3]. The rational combination of this compound with cytarabine seeks to achieve a dual attack: direct cytotoxicity against AML blasts via cytarabine, and a simultaneous reprogramming of the immunosuppressive microenvironment via this compound, potentially overcoming barriers to treatment efficacy and enhancing anti-leukemic responses [3] [2].

Clinical Trial Design and Eligibility

The clinical data for this compound in combination with cytarabine in relapsed/refractory AML is drawn from an ongoing Phase 1b trial (NCT06533761) [4] [5] [3]. The core design and patient eligibility criteria are summarized below.

Table 1: Clinical Trial Overview

Trial Feature Description
Official Title A Phase 1b Open-Label Study to Evaluate this compound as Monotherapy and in Combination with Cytarabine in Patients with Relapsed/Refractory AML [4] [5]
ClinicalTrials.gov ID NCT06533761 [5] [3]
Protocol ID 25-160 (Dana-Farber), STLX-EGA-001 (Sponsor) [4] [5]
Phase 1b [4] [5] [3]
Overall Status Active and Recruiting (as of October 2025) [5]
Primary Objectives Assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy [4]
Estimated Completion March 15, 2028 [5]

Table 2: Patient Eligibility Criteria

Category Inclusion Criteria Exclusion Criteria
Disease Status Pathological diagnosis of AML (WHO 2022) with ≥10% bone marrow blasts. Secondary and treatment-related AML are included. Higher-risk MDS (IPSS-R Intermediate, High, or Very High) with ≥10% blasts is also included [4]. Acute promyelocytic leukemia is excluded [4].
Prior Therapy Relapsed or refractory disease. Autologous or allogeneic stem cell transplant within 6 months prior to Cycle 1 Day 1 [4] [5].
Performance Status ECOG performance status ≤2 [4] [5]. -
Organ Function Adequate hepatic and renal function per protocol, measured within 7 days prior to the first dose [4] [5]. Presence of a clinically significant non-hematologic toxicity from prior therapy that has not resolved to Grade ≤1 (NCI CTCAE v5.0) [4].
Concomitant Conditions - Active fungal disease or uncontrolled infection; patients on antimicrobials must be afebrile and stable for >72 hours [4]. Receiving chronic immunosuppressants or systemic steroids (excluding replacement therapy) [4] [5]. WBC count >25 × 10⁹/L within 7 days prior to the first dose (hydroxyurea permitted for control) [4] [5].

The trial is structured in two parts:

  • Part 1: Dose Escalation (DE) - Determines the safety and maximum tolerated dose (MTD) or recommended phase 2 dose (RP2D) of this compound both as a monotherapy and in combination with cytarabine [4] [5].
  • Part 2: Dose Optimization - Further evaluates the safety and efficacy of the selected dose(s) [4] [5].

Treatment Protocol and Schema

The following diagram illustrates the logical workflow and structure of the clinical trial.

G Start Patient Screening & Enrollment Part1 Part 1: Dose Escalation Start->Part1 Mono This compound Monotherapy (DE) Part1->Mono Combo This compound + Cytarabine (DE) Part1->Combo RP2D Recommended Phase 2 Dose (RP2D) Determined Mono->RP2D Combo->RP2D Part2 Part 2: Dose Optimization RP2D->Part2 End Primary Endpoint: Safety & Tolerability Part2->End

Dosing and Administration:

  • This compound: An oral pill taken once daily. The specific dose for a given patient depends on the dose level assigned during the escalation/optimization phases of the trial [3].
  • Cytarabine: Administered either as an intravenous (IV) infusion or as a subcutaneous injection. The dose is determined by the study protocol and prior safety data from the dose-escalation phase [3].

Treatment is administered in continuous 28-day cycles until patients experience unacceptable toxicity or disease progression [1].

Preclinical and Translational Evidence

While clinical data in AML is still emerging, the rationale for this compound is strongly supported by its mechanism of action and experience in solid tumors. In the MARIO-1 phase 1/1b study in advanced solid tumors (NCT02637531), this compound was evaluated both as a monotherapy and in combination with the PD-1 inhibitor nivolumab [1].

Key Findings from MARIO-1 [1]:

  • Safety: The most common treatment-related grade ≥3 toxicities in the combination therapy were increased aspartate aminotransferase (AST: 13%) and increased alanine aminotransferase (ALT: 10%) and rash (10%). These hepatic enzyme elevations were generally reversible.
  • Dosing: Based on the aggregate safety and pharmacodynamic data, this compound doses of 30 mg and 40 mg once daily in combination with an immune checkpoint inhibitor were selected for phase 2 studies.
  • Efficacy Signal: Anti-tumor activity for the combination was observed in patients with various solid tumors, including in some who had previously progressed on PD-1/PD-L1 inhibitors, validating the potential to overcome resistance to immunotherapy.

This evidence provides a strong foundation for exploring this compound's macrophage-reprogramming capability in the AML microenvironment.

Anticipated Mechanisms and Workflow

The proposed mechanism of action for the combination therapy in AML involves targeting both the cancer cells and the surrounding immune microenvironment, as visualized below.

G cluster_TME AML Bone Marrow Microenvironment Ega This compound (Oral PI3K-γ inhibitor) MDSC Immunosuppressive Myeloid Cell (MDSC/M2) Ega->MDSC Reprograms Cyta Cytarabine (Chemotherapy) Blast AML Blast Cyta->Blast Kills Tcell T-cell (Supressed) MDSC->Tcell Inhibits MDSC->Tcell Activates MDSC->Blast Supports Tcell->Blast Attacks

Key Considerations for Protocol Implementation

  • Safety Monitoring: Given the safety profile observed in solid tumor trials, close monitoring of hepatic function (ALT, AST, bilirubin) is essential prior to each cycle and as clinically indicated [1]. Management protocols for potential hepatic enzyme elevations should be in place.
  • Dose-Limiting Toxicities (DLTs): The definition of DLTs in this trial should be clearly documented in the protocol. In the MARIO-1 study, DLTs included primarily grade 3 reversible hepatic enzyme elevations occurring after the first cycle [1].
  • Pharmacodynamic Biomarkers: To confirm target engagement and mechanism of action, the protocol should include plans for biomarker analysis. This may involve assessing pAKT levels in immune cells as a marker of PI3K-γ pathway inhibition and evaluating changes in immune cell populations (e.g., MDSC subsets, T-cell activation markers) in peripheral blood and/or bone marrow samples [1].

Table 3: Key Efficacy and Safety Outcomes from Prior this compound Study (MARIO-1 in Solid Tumors) [1]

Outcome Measure This compound Monotherapy (n=39) This compound + Nivolumab (n=180)

| Most Common Gr ≥3 Related AEs | Increased ALT (18%) Increased AST (18%) Increased Alkaline Phosphatase (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related Serious AEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, cytokine release syndrome) | | DLTs | None in first 28 days; later cycle DLTs at 60 mg dose | Not Specified | | Recommended Phase 2 Doses | - | 30 mg and 40 mg once daily |

Conclusion

The combination of this compound and cytarabine represents a novel immuno-chemotherapeutic strategy for relapsed/refractory AML. By targeting the PI3K-γ pathway, this compound aims to reverse the immunosuppressive tumor microenvironment and potentially restore sensitivity to cytotoxic therapy. The ongoing Phase 1b trial (NCT06533761) is a critical first step in defining the safety profile, optimal dosing, and preliminary efficacy of this combination, with results expected to guide future clinical development in this area of high unmet medical need.

References

Pharmacodynamic Assessment of PI3K-Gamma Inhibition via pAKT Levels: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K-Gamma and pAKT as a Pharmacodynamic Biomarker

Phosphoinositide 3-kinase gamma (PI3Kγ) is a class IB PI3K catalytic subunit encoded by the PIK3CG gene and plays a specialized role in immune cell signaling, making it an attractive therapeutic target for cancers, inflammatory diseases, and immune disorders [1] [2]. PI3Kγ transmits signals primarily from G-protein coupled receptors (GPCRs) and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane [3] [2]. This lipid second messenger recruits and activates Akt (Protein Kinase B), which undergoes phosphorylation at key residues including Ser473 [4] [2]. This phosphorylation event serves as a crucial indicator of PI3K pathway activity, making pAKT (Ser473) an excellent pharmacodynamic (PD) biomarker for assessing target engagement and biological activity of PI3Kγ inhibitors [5] [4].

The development of PI3Kγ inhibitors requires robust PD biomarkers to confirm proof of mechanism (evidence that the drug hits its intended target) and proof of concept (evidence that hitting the target alters disease biology) in clinical trials [4]. This document provides detailed protocols for measuring pAKT levels as a PD biomarker of PI3Kγ inhibition, summarizes key experimental data, and outlines the relevant signaling pathways.

PI3K-Gamma Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core PI3Kγ signaling pathway and the mechanism by which its inhibition reduces pAKT levels.

G GPCR GPCR Activation PI3Kg PI3Kγ (p110γ) GPCR->PI3Kg PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted to Akt Akt (Inactive) PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) pAkt pAkt (Ser473) (Active) Akt->pAkt CellProcess Cell Survival Proliferation Migration pAkt->CellProcess mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473) PI3Ki PI3Kγ Inhibitor (e.g., IPI-145, JN-KI3) PI3Ki->PI3Kg Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates to PIP2

Figure 1. PI3Kγ Signaling Pathway and Inhibitor Mechanism. PI3Kγ is activated by GPCRs and phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the membrane where it is phosphorylated at Ser473 by mTORC2, leading to cell survival, proliferation, and migration. PI3Kγ inhibitors block this pathway, reducing pAKT levels. PTEN acts as a negative regulator by dephosphorylating PIP3 back to PIP2.

Quantitative Data Summary of PI3Kγ Inhibition Effects on pAKT

The following tables summarize key experimental findings from published studies on PI3Kγ inhibition and its effect on pAKT levels and related biomarkers.

Table 1: Cellular and Biochemical Potency of PI3Kγ Inhibitors

Inhibitor PI3Kγ IC₅₀ / Kᴅ Cellular System pAKT Inhibition (IC₅₀) Key Findings Citation
IPI-145 (Duvelisib) Kᴅ = 0.24 nM Primary CLL cells 0.36 nM Dose-responsive inhibition of pAKTSer473; blocks BCR & microenvironment survival signals [5]
JN-KI3 IC₅₀ = 3.87 µM Hematologic cancer cells Potent blockade of PI3K signaling Selective for PI3Kγ over Class IA PI3Ks; induces apoptosis [3]
GDC-0941 IC₅₀ = 0.075 µM MCF7.1 (breast cancer) xenograft Significant inhibition in tumor models PK-PD modeling showed tumor growth inhibition correlated with pAkt reduction [6]

Table 2: Effects of PI3Kγ Inhibition on Downstream Signaling and Functional Assays

Assay Type Experimental System Result of PI3Kγ Inhibition Significance Citation
pAKT (Ser473) Measurement Primary CLL cells, BCR-stimulated Median IC₅₀: 0.36 nM (IPI-145) Direct measure of pathway modulation and target engagement [5]
Downstream Phosphoprotein Analysis CLL cells, BCR-stimulated Reduced pBAD(Ser112), pERK, pS6 Confirms broad signaling blockade downstream of PI3Kγ [5]
Tumor Cell Apoptosis Stromal co-cultured CLL cells ↑ Apoptosis by 20% (median) Overcomes microenvironment-mediated protection [5]
Functional Migration/Chemotaxis CLL cells towards CXCL12 Reduced to 50% of control Impairs homing and retention in protective niches [5]

Experimental Protocols for Pharmacodynamic Assessment

Protocol: Measuring pAKT (Ser473) in Primary CLL Cells by Flow Cytometry

This protocol is adapted from studies investigating the dual PI3Kδ/γ inhibitor IPI-145 (Duvelisib) in primary chronic lymphocytic leukemia (CLL) cells [5].

4.1.1 Reagents and Materials
  • Primary CLL Cells: Isolated from patient peripheral blood using Ficoll-hypaque density gradient centrifugation.
  • PI3Kγ Inhibitor: e.g., IPI-145, dissolved in DMSO (final concentration ≤0.1%).
  • Stimulation Agent: Anti-IgM (F(ab′)₂ fragments, 10 µg/mL) to activate B-cell receptor signaling.
  • Culture Medium: RPMI-1640 supplemented with 10% autologous plasma.
  • Fixation/Permeabilization Buffer: Commercially available phospho-flow cytometry buffers.
  • Antibodies:
    • Surface: PerCP anti-human CD19, CD5-PE.
    • Intracellular: Alexa Fluor 488 anti-Ki-67, Alexa Fluor 647 anti-pAKT (Ser473).
  • Equipment: Flow cytometer, CO₂ incubator, centrifuge.
4.1.2 Step-by-Step Procedure
  • Cell Preparation and Plating: Isolate mononuclear cells and plate at a density of 1 × 10⁷ cells/mL in culture medium.
  • Pre-Incubation with Inhibitor: Incubate cells with varying concentrations of the PI3Kγ inhibitor (e.g., 0.1 nM - 1 µM) or vehicle control (0.1% DMSO) for 1-2 hours.
  • BCR Stimulation: Stimulate cells with 10 µg/mL anti-IgM for a defined period (e.g., 15-30 minutes) to activate PI3K signaling.
  • Cell Fixation and Permeabilization:
    • Immediately transfer 100 µL of cell suspension to tubes containing fixative.
    • Fix for 10-15 minutes at 37°C.
    • Pellet cells, remove supernatant, and permeabilize with ice-cold methanol or commercial perm buffer for 30 minutes on ice.
  • Antibody Staining:
    • Wash cells twice with staining buffer.
    • Resuspend cell pellet in staining buffer containing titrated antibodies.
    • Incubate for 30-60 minutes at room temperature in the dark.
    • Wash twice to remove unbound antibody.
  • Flow Cytometry Acquisition and Analysis:
    • Resuspend cells in staining buffer and acquire data on a flow cytometer.
    • Gate on viable CD19+/CD5+ CLL cells.
    • Analyze pAKT (Ser473) median fluorescence intensity (MFI) within the gated population.
4.1.3 Data Analysis
  • Calculate percentage inhibition of pAKT relative to stimulated, vehicle-treated controls.
  • Generate dose-response curves and calculate IC₅₀ values using non-linear regression.
Protocol: pAKT Inhibition in Tumor Xenograft Models

This protocol outlines the assessment of PI3Kγ inhibitor-induced pAKT modulation in vivo, based on methods used to evaluate GDC-0941 [6].

4.2.1 Reagents and Materials
  • Animal Model: Immunodeficient mice (e.g., athymic nu/nu) implanted with relevant tumor xenografts.
  • PI3Kγ Inhibitor: Formulated for in vivo administration (e.g., in 0.5% methylcellulose/0.2% Tween 80).
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Antibodies: Anti-pAKT (Ser473), anti-total Akt, and corresponding HRP-conjugated secondary antibodies.
4.2.2 Step-by-Step Procedure
  • Dosing and Tumor Collection:
    • Randomize tumor-bearing mice into treatment groups.
    • Administer a single dose of PI3Kγ inhibitor or vehicle control via oral gavage.
    • Euthanize animals at predetermined time points (e.g., 2, 4, 8, 24 hours) post-dose.
    • Excise tumors and immediately snap-freeze in liquid nitrogen.
  • Tumor Lysate Preparation:
    • Homogenize frozen tumor tissue in ice-cold lysis buffer.
    • Centrifuge lysates at high speed (e.g., 14,000 × g) for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration.
  • Western Blot Analysis:
    • Separate equal amounts of protein by SDS-PAGE and transfer to PVDF membranes.
    • Block membranes with 5% BSA in TBST.
    • Incubate with primary antibodies against pAKT (Ser473) and total Akt overnight at 4°C.
    • Wash and incubate with HRP-conjugated secondary antibodies.
    • Detect signal using enhanced chemiluminescence and image.
  • Data Normalization:
    • Quantify band intensities via densitometry.
    • Normalize pAKT signal to total Akt for each sample.
    • Express results as percentage pAKT reduction compared to vehicle-treated controls.

Experimental Workflow for Comprehensive PD Assessment

The overall process for a complete pharmacodynamic assessment of a PI3Kγ inhibitor is summarized below.

G Step1 1. In Vitro PD Model Setup (Primary cells or cell lines) Step2 2. Inhibitor Treatment & Pathway Stimulation Step1->Step2 Step3 3. Cell Lysis & Sample Preparation Step2->Step3 Step4 4. pAKT Measurement (Flow cytometry, Western Blot, ELISA) Step3->Step4 Step5 5. Data Analysis & IC₅₀ Calculation Step4->Step5 Step6 6. In Vivo Correlation (Tumor growth inhibition & pAKT modulation) Step5->Step6

Figure 2. Experimental Workflow for PD Assessment. The key steps for assessing PI3Kγ inhibition pharmacodynamically begin with in vitro model setup, progress through inhibitor treatment and pAKT measurement, and culminate in data analysis and in vivo correlation.

Discussion and Technical Considerations

  • Biomarker Specificity: While pAKT (Ser473) is a well-established downstream PD biomarker for PI3K pathway inhibition, it is not exclusive to PI3Kγ. Confirmation of PI3Kγ-specific targeting should include assessment of the inhibitor's isoform selectivity profile and evaluation of other pathway-specific readouts, such as phosphorylation of S6 ribosomal protein [5] [4].
  • Tumor Microenvironment Considerations: PI3Kγ plays a critical role in the tumor microenvironment, influencing immune cell function and tumor cell homing. Functional assays such as measurement of chemotaxis towards CXCL12 or pseudoemperipolesis provide valuable complementary PD data beyond pAKT measurement alone [5].
  • Clinical Translation: In clinical trials, PD assessment can be performed on paired tumor biopsies (pre- and post-treatment) or in surrogate tissues such as skin or peripheral blood mononuclear cells (PBMCs). The correlation between pAKT inhibition in these tissues and clinical efficacy helps define the optimal biological dose [4].

Conclusion

The pharmacodynamic assessment of PI3Kγ inhibition through pAKT (Ser473) quantification provides a direct and quantifiable measure of target engagement and pathway modulation. The protocols outlined here, utilizing flow cytometry for primary cells and Western blotting for tumor tissues, have been successfully applied in preclinical and clinical development of PI3Kγ inhibitors. Integrating this core PD biomarker with functional assays provides a comprehensive understanding of a PI3Kγ inhibitor's biological activity, supporting rational dose selection and clinical development strategy.

References

Application Note: Eganelisib (IPI-549) - Clinical Trial Design and Protocols for Solid Tumors and Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3K-γ) inhibitor [1] [2]. Unlike pan-PI3K inhibitors, this compound exhibits high selectivity (≥150-fold) for the PI3K-γ isoform over other class I PI3K isoforms and kinases, with a reported IC50 of 1.2 nM [1] [2]. The PI3K-γ isoform is predominantly expressed in myeloid cells and serves as a critical "molecular switch" controlling immune suppression within the tumor microenvironment (TME) [1].

Mechanistically, this compound targets tumor-associated myeloid cells, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive, tumor-promoting phenotype (M2-like) to an immunostimulatory, tumoricidal phenotype (M1-like) [1]. Preclinical models demonstrate that this reprogramming reduces myeloid cell migration to tumors, promotes dendritic cell activation and CD8+ T-cell infiltration, and overcomes resistance to immune checkpoint inhibitors (ICIs) [1]. Notably, this compound has no direct effect on cancer cell proliferation or T-cell activation in vitro, highlighting its unique immunomodulatory mechanism focused on the myeloid compartment [1].

Table 1: Key Characteristics of this compound

Attribute Specification
Molecular Target PI3K-γ (PI3Kgamma)
IC50 1.2 nM
Selectivity ≥150-fold vs. other class I PI3K isoforms [1]
Administration Oral, once daily
Key Mechanism Reprogramming of immunosuppressive tumor-associated myeloid cells
Development Status Phase 1/1b/2 in multiple solid tumors and hematologic malignancies

Clinical Trial Designs and Quantitative Outcomes

This compound has been evaluated both as a monotherapy and in combination across multiple trial designs. The key safety and efficacy data from these trials are summarized below.

MARIO-1 Trial (NCT02637531) in Solid Tumors

The MARIO-1 (MAcrophage Reprogramming in Immuno-Oncology-1) trial was a phase 1/1b, open-label, first-in-human study evaluating this compound in patients with advanced solid tumors [1].

Table 2: MARIO-1 Trial Design and Dosing

Trial Component Design and Cohorts
Overall Design Dose-escalation and dose-expansion
Patient Population Advanced solid tumors; prior ICI therapy permitted
Monotherapy (Part A) This compound 10-60 mg QD (n=39)
Combination (Part C) This compound 20-40 mg QD + Nivolumab (n=180)
Nivolumab Dosing 240 mg Q2W or 480 mg Q4W
Primary Endpoints Incidence of DLTs and AEs

| Key Expansion Cohorts | Part E: NSCLC, Melanoma, SCCHN (post-PD-1/PD-L1) Part F: TNBC (anti-PD-1/PD-L1-naïve, ≥2L) Part G: ACC, Mesothelioma (≥2L) Part H: Solid tumors with high-circulating MDSCs |

Table 3: Key Safety Findings from MARIO-1 Trial [1]

Adverse Event (AE) Category Monotherapy (n=39) Combination with Nivolumab (n=180)

| Most Common Gr ≥3 TRAEs | Increased ALT (18%) Increased AST (18%) Increased ALP (5%) | Increased AST (13%) Increased ALT (10%) Rash (10%) | | Treatment-Related SAEs | 5% (including grade 4 bilirubin/enzyme increases) | 13% (including pyrexia, rash, CRS, infusion-related reaction) | | Dose-Limiting Toxicities (DLTs) | No DLTs in Cycle 1; reversible Gr 3 hepatic enzyme elevations at 60 mg in later cycles | Informed RP2D selection | | Recommended Phase 2 Dose (RP2D) | - | This compound 30 mg or 40 mg QD + Nivolumab |

MARIO-3 Trial (NCT03961698) in Front-Line TNBC

The MARIO-3 trial is a phase 2, multi-arm, open-label study evaluating this compound in combination with standard of care for first-line triple-negative breast cancer (TNBC), demonstrating its application in novel combination strategies [3].

Table 4: MARIO-3 Trial Design in TNBC

Trial Element Specification
Regimen This compound + Atezolizumab (anti-PD-L1) + nab-Paclitaxel
Patient Population First-line, inoperable locally advanced or metastatic TNBC
Primary Endpoint Complete Response (CR) rate per RECIST v1.1
Secondary Endpoints Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), Safety
Regulatory Status FDA Fast Track designation granted (Sept 2020) [3]
Expansion into Hematologic Malignancies

Recent groundbreaking research has identified a direct anti-tumor role for PI3K-γ inhibition in acute myeloid leukemia (AML), leading to new clinical trial designs [4].

Table 5: Clinical Trial Design in Hematologic Malignancies

Trial Element Specification
Target Relapsed/Refractory AML and Higher-Risk MDS (HR-MDS)
Rationale PI3Kγ complex identified as a critical dependency for survival in an AML subset; synergy with cytarabine [4]
Trial Design (Protocol # 25-160) Phase 1b, open-label, multicenter, dose-escalation/optimization [5]

| Study Parts | Part 1: Dose Escalation of this compound (monotherapy and with cytarabine) Part 2: Dose Optimization | | Key Inclusion | Pathological diagnosis of AML (≥10% blasts) or HR-MDS; ECOG ≤2 | | Primary Focus | Safety, Tolerability, PK/PD, and Anti-tumor efficacy |

Experimental Protocols and Workflows

Protocol: In Vivo Assessment of this compound Combination Therapy

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with other agents in preclinical models, based on the studies that supported the clinical trial designs [1] [4].

  • Animal Model Establishment: Inoculate immunocompetent syngeneic mice with myeloid-rich tumor cell lines to model ICI-refractory environments. For AML studies, use patient-derived leukemia xenograft (PDX) models in immunodeficient mice [4].
  • Randomization and Blinding: Randomize animals into treatment cohorts (n=5-10 per group) once tumors reach a measurable volume (e.g., 100-150 mm³). Ensure blinding of investigators to group allocation during data collection.
  • Treatment Administration:*
    • Vehicle control: Administer orally, daily.
    • This compound monotherapy: Administer at the planned dose (e.g., 10-60 mg/kg) orally, daily.
    • Combination therapy:*
      • For solid tumors: Administer this compound orally daily + anti-PD-1 antibody (e.g., 200 µg, intraperitoneally, twice weekly) [1].
      • For AML: Administer this compound orally daily + cytarabine (e.g., 50 mg/kg, intraperitoneally, for 5 days per cycle) [4].
  • Tumor Volume and Survival Monitoring: Measure tumor volumes using calipers 2-3 times weekly. For survival studies, record the time until a predefined humane endpoint is reached.
  • Endpoint Tissue Collection: At the end of the treatment period, euthanize animals and harvest tumors and spleens. Process tissues for:
    • Flow Cytometry: Analyze immune cell populations (MDSCs, TAMs, CD8+ T-cells) using markers like CD11b, Ly6G, Ly6C, F4/80, CD3, CD8.
    • Immunohistochemistry (IHC): Validate immune cell infiltration and spatial distribution within the TME.
  • Data Analysis: Compare tumor growth curves and overall survival between groups using statistical tests (e.g., log-rank test for survival). Correlate immunological changes with efficacy outcomes.
Protocol: Flow Cytometry for Tumor Immune Microenvironment Analysis

This protocol details the analysis of immune cell populations in tumor tissue, a key pharmacodynamic readout for this compound activity [1].

  • Tumor Dissociation: Mechanically dissociate harvested tumor tissues and digest using a cocktail of collagenase IV (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 medium for 30-45 minutes at 37°C.
  • Cell Staining:
    • Surface Staining: Resuspend single-cell suspensions and incubate with fluorochrome-conjugated antibodies against surface markers (CD45, CD11b, Ly6G, Ly6C, F4/80, CD3, CD8) for 30 minutes at 4°C in the dark.
    • Viability Staining: Include a live/dead viability dye (e.g., Zombie Aqua) to exclude dead cells.
    • Intracellular Staining (Optional): For phosphorylated AKT (pAKT) analysis, fix and permeabilize cells after surface staining, then incubate with anti-pAKT (Ser473) antibody.
  • Data Acquisition and Analysis: Acquire data on a flow cytometer (e.g., 3-laser Aurora). Analyze data using FlowJo software. Gate on live, single cells, then identify:
    • MDSCs: CD11b+ Ly6G+ Ly6C+ (PMN-MDSCs) & CD11b+ Ly6G- Ly6C+ (M-MDSCs).
    • TAMs: CD11b+ F4/80+.
    • T-cells: CD3+ CD8+ (cytotoxic T-cells).

Visual Diagrams of Signaling and Workflows

PI3K-γ Signaling in the Tumor Microenvironment

The diagram below illustrates the mechanism of action of this compound in reprogramming the tumor immune microenvironment.

G PI3K-γ Signaling and this compound Mechanism cluster_tme Tumor Microenvironment (TME) Tumor Cell Tumor Cell Myeloid Cell Myeloid Cell Tumor Cell->Myeloid Cell Secretes Chemokines PI3K-γ Complex PI3K-γ Complex Myeloid Cell->PI3K-γ Complex Activates Immunosuppressive\nPhenotype Immunosuppressive Phenotype PI3K-γ Complex->Immunosuppressive\nPhenotype Promotes (M2-like) T-cell Suppression T-cell Suppression Immunosuppressive\nPhenotype->T-cell Suppression Leads to Immunostimulatory\nPhenotype Immunostimulatory Phenotype CD8+ T-cell\nActivation & Infiltration CD8+ T-cell Activation & Infiltration Immunostimulatory\nPhenotype->CD8+ T-cell\nActivation & Infiltration Promotes This compound This compound This compound->PI3K-γ Complex Inhibits This compound->Immunostimulatory\nPhenotype Induces (M1-like) Enhanced Tumor\nCell Killing Enhanced Tumor Cell Killing CD8+ T-cell\nActivation & Infiltration->Enhanced Tumor\nCell Killing Results in

Clinical Trial Workflow for MARIO-1

This diagram outlines the structure and decision points of the phase 1/1b MARIO-1 clinical trial.

G MARIO-1 Phase 1/1b Clinical Trial Workflow cluster_dose_esc Dose-Escalation Phase cluster_dose_exp Dose-Expansion Phase Start Start PartA Part A: Monotherapy Escalation This compound (10-60 mg QD) Start->PartA PartC Part C: Combination Escalation This compound (20-40 mg QD) + Nivolumab PartA->PartC Informs Starting Dose DLT DLT Assessment (Safety, PK/PD) PartC->DLT RP2D Determine RP2D (30/40 mg QD + Nivo) DLT->RP2D Safe Profile PartD Part D: Monotherapy Expansion RP2D->PartD PartE Part E: NSCLC, Melanoma, SCCHN (Post-ICI) RP2D->PartE PartF Part F: TNBC (ICI-naïve, ≥2L) RP2D->PartF PartG Part G: ACC, Mesothelioma (≥2L) RP2D->PartG PartH Part H: Solid Tumors with High MDSCs RP2D->PartH

Conclusion

This compound represents a novel immunotherapeutic approach through its selective targeting of PI3K-γ in the myeloid compartment. Clinical trial designs have evolved from establishing the safety and RP2D in combination with nivolumab in advanced solid tumors (MARIO-1) to testing triple combinations in front-line settings like TNBC (MARIO-3). Furthermore, recent discoveries of a direct anti-leukemic effect have rationally extended its application into hematologic malignancies, with clinical trials now exploring its synergy with cytarabine in AML. The consistent safety profile, characterized by manageable hepatic enzyme elevations, and early signals of efficacy, including in patients progressing on prior ICIs, support its continued development as a promising myeloid-targeting agent.

References

Eganelisib fast track designation TNBC combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

The therapeutic strategy leverages a synergistic multi-targeted approach to counteract immunosuppression in the TNBC tumor microenvironment (TME).

  • Eganelisib (IPI-549): A potent and selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). In the TNBC TME, PI3K-γ signaling is critical for the recruitment and functional polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive (M2) phenotype. By inhibiting PI3K-γ, this compound reprograms M2 macrophages to an immune-activating (M1) state, reduces the recruitment of immunosuppressive myeloid cells, and enhances T cell cytotoxicity and infiltration into tumors [1].
  • Atezolizumab: A monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1), blocking its interaction with the PD-1 receptor on T cells. This releases the brakes on the adaptive immune system, reinvigorating anti-tumor T cell activity [2].
  • Nab-paclitaxel: A chemotherapeutic agent that serves a dual purpose. It directly kills tumor cells through microtubule stabilization, and the resulting immunogenic cell death can enhance tumor antigen presentation and stimulate the immune response, creating a more favorable context for immunotherapy [2].

The diagram below illustrates how these components work together to attack the tumor.

G Egan This compound (PI3K-γ Inhibitor) TAM Immunosuppressive M2 Macrophage Egan->TAM Inhibits Atezo Atezolizumab (anti-PD-L1) Tcell Exhausted T-cell Atezo->Tcell Blocks PD-L1/PD-1 Interaction NabP Nab-Paclitaxel (Chemotherapy) Cancer Tumor Cell NabP->Cancer Kills & Induces Immunogenic Cell Death actTAM Reprogrammed M1 Macrophage TAM->actTAM Reprograms to actTcell Activated T-cell actTAM->actTcell Activates Tcell->actTcell actTcell->Cancer Kills

Clinical Trial Data and Key Findings

The ongoing MARIO-3 phase 2 trial is evaluating the efficacy and safety of the this compound, atezolizumab, and nab-paclitaxel combination in front-line metastatic TNBC. The trial is a collaborative effort between Infinity Pharmaceuticals and Roche/Genentech [3] [4].

Key efficacy outcomes from earlier data readouts are summarized in the table below.

Parameter PD-L1 Negative Patients (n=23) PD-L1 Positive Patients (n=12) Intent-to-Treat (ITT) Population (n=38)
Disease Control Rate (DCR) 78.2% [5] 91.7% [5] 84.2% [5]
Tumor Reduction (≥1 patient) 86.8% of all evaluable patients (n=38) [5]
Objective Response Rate (ORR) 47.8% Partial Response (PR) [5] 50.0% PR, 16.7% Complete Response (CR) [5] 50.0% PR, 5.3% CR [5]
Median Progression-Free Survival (PFS) 7.3 months (95% CI, 3.5-NA) [5] 11.2 months (95% CI, 5.3-11.2) [5] 7.4 months (95% CI, 5.3-NA) [5]

The safety profile of the combination was manageable, with no new safety signals identified. The most frequent treatment-emergent adverse events (AEs) of any grade included nausea (51.2%), fatigue (48.8%), diarrhea (32.6%), rash (30.2%), and alopecia (32.6%). Hepatic AEs were observed, with one patient requiring permanent treatment discontinuation due to elevated liver function tests; no grade 5 hepatic events were reported [5].

Translational Research and Biomarker Protocols

Insights into the mechanism of action and pharmacodynamic effects of this compound were derived from paired patient tumor biopsies and peripheral blood samples analyzed in the MARIO-3 and MARIO-1 (NCT02637531) trials [1].

Analysis of Tumor Microimmune Environment by Multiplex Immunofluorescence (mIF)
  • Purpose: To spatially quantify and characterize immune cell populations and their functional states within the tumor before and after treatment.
  • Protocol:
    • Sample Collection: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections collected at baseline (pre-treatment) and on Cycle 2 Day 1 (C2D1) post-treatment.
    • Staining Panel: Utilize a validated multiplex immunofluorescence panel with antibodies targeting:
      • Macrophages/Myeloid Cells: CD68 (pan-macrophage), CD163 (M2-like), HLA-DR (M1-like activation)
      • T Cells: CD3 (pan-T cell), CD8 (cytotoxic), CD4 (helper), FOXP3 (regulatory)
      • Functional Markers: Ki-67 (proliferation), Granzyme B (cytotoxicity), PD-1 (exhaustion)
      • Tumor and Stroma: Pan-cytokeratin (tumor cells), SMA (cancer-associated fibroblasts)
    • Image Acquisition & Analysis: Scan slides using a high-throughput fluorescence scanner. Employ automated image analysis software to perform cell segmentation, phenotyping, and spatial analysis (e.g., measuring distances between T cells and tumor cells).
  • Expected Outcome: A significant increase in the density of CD8+ T cells and a shift in the CD163+/HLA-DR+ macrophage ratio within the tumor core following treatment, indicating successful immune activation and macrophage reprogramming [1].
Transcriptomic Profiling of the Tumor Microenvironment via Digital Spatial Profiling (DSP)
  • Purpose: To analyze gene expression signatures in geographically distinct regions of the tumor (e.g., tumor epithelium vs. immune-rich stroma).
  • Protocol:
    • Region of Interest (ROI) Selection: On FFPE sections, select ROIs based on morphology stained with fluorescently labeled antibodies against Pan-Cytokeratin (tumor) and CD45 (leukocytes).
    • Oligo-Tagged Antibody Incubation: Incubate sections with a pre-designed panel of oligonucleotide-tagged antibodies targeting genes related to:
      • Immune Activation: CD8A, IFNG, GZMB, PRF1
      • Macrophage Polarization: CD163, MRC1 (M2), NOS2 (M1)
      • Extracellular Matrix (ECM): COL1A1, FN1, MMP9
      • Immunosuppression: TGFB, ARG1
    • UV Photocleavage & Sequencing: Expose ROIs to UV light to release oligonucleotide tags, which are then collected, quantified via next-generation sequencing (NGS), and translated back into protein abundance data.
  • Expected Outcome: Post-treatment samples show upregulated T cell and interferon-gamma gene signatures, and downregulated ECM and M2 macrophage signatures, particularly in patients with longer progression-free survival [1].
Peripheral Immune Cell Profiling by Flow Cytometry
  • Purpose: To monitor systemic immunomodulatory effects and identify potential pharmacodynamic biomarkers in blood.
  • Protocol:
    • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) in EDTA tubes at baseline and at scheduled intervals during treatment.
    • Cell Staining: Stain PBMCs with fluorescently conjugated antibodies for immune cell subsets:
      • Myeloid-derived Suppressor Cells (MDSCs): Linage- (CD3/14/19/56), HLA-DR-/low, CD33+, CD11b+
      • Monocyte Subsets: CD14+, CD16- (classical); CD14+, CD16+ (intermediate)
      • T Cell Activation: CD3+, CD8+, CD69+ (early activation) / HLA-DR+ (late activation)
    • Data Acquisition & Analysis: Acquire data on a flow cytometer and analyze using software to determine the frequency of each cell population.
  • Expected Outcome: A significant decrease in circulating immunosuppressive MDSCs and an increase in activated (HLA-DR+) CD8+ T cells, correlating with target engagement and systemic immune activation [1].

The workflow for this integrated biomarker analysis is shown below.

G cluster_1 Analytical Methods cluster_2 Key Findings Start Patient Paired Biopsies & Blood M1 Multiplex Immunofluorescence (mIF) Start->M1 M2 Digital Spatial Profiling (DSP) Start->M2 M3 Flow Cytometry Start->M3 F1 Macrophage Reprogramming (M2 to M1 phenotype) M1->F1 F2 Immune & ECM Gene Signature Changes M2->F2 F3 Systemic Immune Activation M3->F3

Conclusion and Future Directions

The Fast Track Designation for this compound in combination with atezolizumab and nab-paclitaxel highlights its potential to become a meaningful therapeutic option for front-line metastatic TNBC. The translational data provide compelling human evidence for its mechanism of action as a macrophage-reprogramming agent that can reshape the immunosuppressive TNBC microenvironment and enhance the efficacy of standard chemoimmunotherapy.

The mature results from the MARIO-3 trial, particularly overall survival data, are highly anticipated. The evidence suggests that this combination could benefit a broad patient population, including those with PD-L1 negative disease. Further investigation is warranted to validate these findings and to identify the patient subgroups most likely to benefit from this novel therapeutic approach.

References

Phase 1b open-label study Eganelisib monotherapy and combination safety

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for Targeting PI3Kγ

The phosphoinositide 3-kinase-gamma (PI3Kγ) isoform is a critical molecular switch that controls immune suppression within the tumor microenvironment [1]. Its expression is predominantly restricted to cells of the myeloid lineage, such as monocytes, neutrophils, macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs) [1] [2].

  • Role in Immune Suppression: In tumors, PI3Kγ activation promotes the recruitment of immune-suppressive myeloid cells and drives their polarization towards a pro-tumor, wound-healing phenotype [1]. This leads to suppressed antitumor T-cell responses, enhanced angiogenesis, and metastasis [1] [2].
  • Mechanism of Action: PI3Kγ is activated by G protein-coupled receptors (GPCRs) and, in some contexts, by Receptor Tyrosine Kinases (RTKs) in a Ras-dependent manner [1]. Upon activation, it phosphorylates its lipid substrate to generate PIP3, which activates downstream signaling hubs like AKT and BTK. This pathway is pivotal for myeloid cell chemotaxis, adhesion, and inflammatory gene expression [1].
  • Preclinical Validation: Genetic deletion or pharmacological inhibition of PI3Kγ in syngeneic mouse models reprograms macrophages to an immune-stimulatory state, reduces myeloid cell infiltration into tumors, and enhances CD8+ T-cell activity, thereby overcoming resistance to immune checkpoint inhibitors [1] [2].

The diagram below illustrates how PI3Kγ inhibition reprograms the tumor microenvironment.

Clinical Trial Design & Safety Profile

The MARIO-1 (NCT02637531) trial was a first-in-human, Phase 1/1b, open-label study designed to evaluate the safety, tolerability, and preliminary efficacy of eganelisib as both monotherapy and in combination with nivolumab in patients with advanced solid tumors [2] [3].

Study Design and Dosing

The study employed a multi-part design to determine the optimal dosing for this compound [2]:

  • Part A (Monotherapy Dose Escalation): Patients received this compound once daily (QD) at doses of 10, 20, 30, 40, or 60 mg in a standard 3+3 design to identify the maximum tolerated dose (MTD) [2].
  • Part C (Combination Dose Escalation): Patients received this compound (20, 30, or 40 mg QD) in combination with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks) using a 6+6 design to determine the recommended Phase 2 dose [2].
  • Dose Expansion (Parts D-H): Subsequent cohorts further evaluated the safety and activity of the selected doses in specific tumor types, including non-small cell lung cancer (NSCLC), melanoma, head and neck squamous cell carcinoma (SCCHN), and triple-negative breast cancer (TNBC) [2].
Safety and Tolerability Data

The most common treatment-related adverse events (AEs) were hepatic enzyme elevations, which were generally manageable and reversible [2] [3]. The tables below summarize key safety findings.

Table 1: Most Common Treatment-Related Grade ≥3 Adverse Events in MARIO-1 [2] [3]

Adverse Event Monotherapy (n=39) Combination with Nivolumab (n=180)
Increased AST 18% 13%
Increased ALT 18% 10%
Rash Not a prominent event 10%
Increased Alkaline Phosphatase 5% Data not specified

Table 2: Key Safety Metrics from the MARIO-1 Trial [2] [3]

Metric Monotherapy Combination with Nivolumab
Dose-Limiting Toxicities (DLTs) None in first 28 days at 60 mg; later cycles saw Grade 3 hepatic elevations Informed RP2D selection
Treatment-Related Serious AEs 5% (e.g., Grade 4 bilirubin/enzyme increases) 13% (e.g., pyrexia, rash, cytokine release)
Recommended Phase 2 Dose Not pursued as monotherapy 30 mg and 40 mg once daily

Based on the aggregate safety, pharmacokinetic, and pharmacodynamic data, this compound doses of 30 mg and 40 mg once daily in combination with nivolumab were selected for Phase 2 development [2] [3].

A separate Phase 1b study (NCT02637531) is evaluating this compound as monotherapy and in combination with cytarabine in patients with relapsed/refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (HR-MDS) [4]. The primary goal is to determine the best dose, with this compound administered orally and cytarabine intravenously [4].

Experimental Protocol Outline

For researchers aiming to investigate PI3Kγ inhibition in preclinical models, the following protocol provides a foundational workflow based on the mechanistic understanding of this compound.

G Start 1. In Vitro Assessment A a. Select Cell Models (Myeloid lines, PBMCs) Start->A B b. Treat with this compound (Dose range: 1nM-1µM) A->B C c. Pharmacodynamic Readout (pAKT suppression via Western Blot) B->C Mid 2. In Vivo Efficacy D a. Establish Syngeneic Models (e.g., CT26, MC38) Mid->D E b. Randomize & Dose (this compound 10-40 mg/kg PO QD ± anti-PD-1) D->E F c. Tumor Volume Monitoring (2-3 times weekly) E->F End 3. Ex Vivo Analysis G a. Harvest Tumors (At experimental endpoint) End->G H b. Tumor Immune Profiling (Flow cytometry for CD45+/CD11b+/Ly6C+/Ly6G+, CD8+/CD4+ T cells) G->H I c. Cytokine/Chemokine Measurement (IFN-γ, IL-12, IL-10 via ELISA) H->I

Key Methodological Details
  • In Vitro PI3Kγ Inhibition Assay: Confirmation of target engagement is measured by the reduction of phosphorylated AKT (pAKT) in myeloid-derived cell lines stimulated with a chemokine like CXCL12. A half-maximal inhibitory concentration (IC50) near 1.2 nM is expected for this compound, with high selectivity over other PI3K isoforms [2].
  • In Vivo Dosing Rationale: The selected murine doses (10-40 mg/kg PO QD) are translatable to human exposures achieved with the 30-40 mg clinical dose, supporting the model's predictive value for efficacy [2].
  • Endpoint Analysis: Flow cytometry panels should be designed to comprehensively enumerate both myeloid (MDSCs, TAMs) and lymphoid (T cells) populations. A successful PI3Kγ inhibition is indicated by a decrease in immune-suppressive myeloid cells and a concomitant increase in cytotoxic CD8+ T cells within the tumor [1] [2].

Future Directions and Conclusions

This compound represents a promising, novel immuno-oncology agent with a validated mechanism and an acceptable safety profile that supports combination therapy.

  • Ongoing Clinical Development: Phase 2 studies are exploring this compound in multiple solid tumors, including TNBC, SCCHN, and renal cell carcinoma, often in combination with PD-1/PD-L1 inhibitors [5]. The ongoing Phase 1b study in AML/HR-MDS will provide critical data on its potential in hematological malignancies [4].
  • Biomarker Exploration: Identifying predictive biomarkers, such as high levels of circulating MDSCs or tumor PI3Kγ expression, could help select patient populations most likely to benefit from therapy [2].
  • Therapeutic Potential: By targeting myeloid-mediated immune suppression, this compound offers a non-redundant approach to current immunotherapies and a viable strategy to overcome resistance to checkpoint blockade [1] [2].

References

Comprehensive Application Notes and Protocols for Eganelisib in PD-1/PD-L1 Refractory Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eganelisib and Myeloid Reprogramming in Immuno-Oncology

This compound (IPI-549) represents a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3Kγ) inhibitor that has emerged as a promising therapeutic approach for overcoming resistance to programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors in advanced solid tumors. PI3Kγ is the predominant PI3K isoform in myeloid cells and serves as a critical "molecular switch" controlling immune suppression within the tumor microenvironment (TME). Preclinical studies have demonstrated that PI3Kγ inhibition reprograms tumor-associated myeloid cells—including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs)—from an immunosuppressive phenotype to an immune-stimulatory phenotype, thereby reshaping the TME and promoting T-cell infiltration and activation [1]. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) to overcome resistance in patients who have progressed on PD-1/PD-L1 therapy.

The MAcrophage Reprogramming in Immuno-Oncology (MARIO) clinical trial program has systematically evaluated this compound across multiple solid tumor types, demonstrating that targeting the myeloid compartment can effectively reverse resistance to PD-1/PD-L1 inhibitors. The continued development of this compound addresses a critical unmet need in immuno-oncology, as primary and acquired resistance to ICIs remains a significant challenge, with objective response rates typically below 20-30% in most solid tumors and the majority of initial responders eventually developing progressive disease [2]. The following application notes and protocols provide comprehensive guidance for implementing this compound-based therapeutic strategies in the PD-1/PD-L1 refractory setting, with detailed methodologies for clinical application, response assessment, and biomarker evaluation.

Clinical Trial Evidence and Efficacy Data

MARIO-1 Trial Findings in PD-1/PD-L1 Refractory Patients

The phase 1/1b MARIO-1 trial (NCT02637531) represents the first-in-human study evaluating this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors. This groundbreaking study established the safety profile, recommended phase 2 dose, and preliminary efficacy of this compound in combination with PD-1 inhibition, including specifically in patients who had progressed on prior PD-1/PD-L1 therapy [1] [3].

The trial employed a comprehensive study design with dose-escalation cohorts receiving this compound 10-60 mg as monotherapy (n=39) and 20-40 mg when combined with nivolumab (n=180). The dose-expansion phase (Part E) specifically enrolled patients with non-small cell lung cancer (NSCLC), melanoma, or squamous cell cancer of the head and neck (SCCHN) who had documented disease progression on PD-1/PD-L1 inhibitors at study entry. This cohort design provided critical insights into the potential of this compound to reverse checkpoint inhibitor resistance [1].

A key finding from MARIO-1 was the demonstration of antitumor activity in the combination therapy cohort, including objective responses observed in patients who had previously progressed on PD-1/PD-L1 inhibitors. This activity was observed despite the advanced disease state and prior resistance to immunotherapy, suggesting that this compound effectively alters the TME to restore sensitivity to PD-1 blockade. Based on the aggregate safety and efficacy data, this compound doses of 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors were selected for phase 2 studies [1] [3].

MARIO-3 Trial Insights in Triple-Negative Breast Cancer

The phase 2 MARIO-3 trial (NCT03961698) evaluated this compound in combination with atezolizumab (anti-PD-L1) and nab-paclitaxel in frontline metastatic triple-negative breast cancer (mTNBC). While this study focused on first-line treatment, it provided valuable insights into the mechanistic activity of this compound through extensive translational analyses of paired tumor biopsies [4].

Results from paired tumor biopsies revealed that this compound treatment induced gene signatures of TAM reprogramming, immune activation, and extracellular matrix (ECM) reorganization. Notably, analysis of PD-L1 negative tumors showed elevated ECM gene signatures at baseline that decreased after treatment with this compound combination therapy. Gene signatures of immune activation were observed regardless of baseline PD-L1 status and were particularly associated with patients experiencing longer progression-free survival. These findings provide compelling evidence that this compound can modulate the TME to enhance antitumor immunity, even in traditionally immunologically "cold" tumors [4].

Table 1: Efficacy Evidence from MARIO Clinical Trials of this compound in PD-1/PD-L1 Refractory Settings

Trial Population Combination Therapy Key Efficacy Findings Reference
MARIO-1 (NCT02637531) Advanced solid tumors progressed on PD-1/PD-L1 inhibitors (NSCLC, melanoma, SCCHN) This compound + nivolumab Antitumor activity observed in patients progressed on prior PD-1/PD-L1 inhibitors [1] [3]
MARIO-1 (NCT02637531) Multiple advanced solid tumors This compound monotherapy and combination Recommended Phase 2 dose: 30 mg and 40 mg once daily with PD-1/PD-L1 inhibitors [1]
MARIO-3 (NCT03961698) Frontline metastatic TNBC This compound + atezolizumab + nab-paclitaxel Immune activation gene signatures regardless of PD-L1 status; ECM reorganization in PD-L1 negative tumors [4]
MARIO-3 (NCT03961698) Frontline metastatic TNBC This compound combination Treatment-induced gene signatures associated with longer PFS [4]

Safety Profile and Management Guidelines

Monotherapy and Combination Safety Data

The MARIO-1 trial established a comprehensive safety profile for this compound both as monotherapy and in combination with nivolumab. Understanding these safety considerations is essential for the appropriate clinical application of this compound in patients who have progressed on PD-1/PD-L1 inhibitors [1] [3].

In the monotherapy dose-escalation cohorts, the most common treatment-related grade ≥3 toxicities included increased alanine aminotransferase (ALT; 18%), increased aspartate aminotransferase (AST; 18%), and increased alkaline phosphatase (5%). Notably, no dose-limiting toxicities (DLTs) occurred in the first 28 days of monotherapy treatment; however, toxicities meeting DLT criteria (mostly grade 3 reversible hepatic enzyme elevations) emerged with this compound 60 mg in later treatment cycles. This pattern suggests that hepatic monitoring should be maintained throughout treatment, not just during the initial cycles [1].

In combination with nivolumab, the most common treatment-related grade ≥3 toxicities were increased AST (13%) and increased ALT and rash (10% each). Treatment-related serious adverse events occurred in 5% of monotherapy patients (including grade 4 bilirubin and hepatic enzyme increases in one patient each) and 13% in the combination cohort. The most frequent serious adverse events in combination therapy included pyrexia, rash, cytokine release syndrome, and infusion-related reaction (occurring in ≥2 patients each) [1].

Clinical Management Recommendations

Based on the safety data from MARIO-1, the following management strategies are recommended for this compound administration:

  • Hepatotoxicity Monitoring: Implement regular liver function tests (LFTs) including ALT, AST, alkaline phosphatase, and bilirubin at baseline, every two weeks during the first two months of treatment, monthly for the next four months, and thereafter as clinically indicated. For grade ≥3 elevations, temporary dose interruption and subsequent dose reduction should be considered following established guidelines [1].
  • Rash Management: For generalized rash, recommend symptomatic management with topical corticosteroids and oral antihistamines. For grade 3 rash, consider treatment interruption until resolution to grade ≤1, followed by dose reduction upon rechallenge [1].
  • Immunotherapy-Related Adverse Events: As this compound is primarily used in combination with PD-1/PD-L1 inhibitors, standard guidelines for managing immunotherapy-related adverse events should be followed, with particular attention to potential overlapping toxicities [1] [3].
  • Dose Modification Guidelines: For recurrent grade 2 or any grade 3 toxicity, temporarily interrupt this compound until resolution to grade ≤1, then resume at the next lower dose level (40 mg → 30 mg → 20 mg). Permanently discontinue this compound for life-threatening or recurrent severe toxicities despite dose reduction [1].

Table 2: Safety Profile of this compound from MARIO-1 Trial

Toxicity Category Monotherapy (Grade ≥3) Combination with Nivolumab (Grade ≥3) Management Recommendations
Hepatic Events Increased ALT (18%), increased AST (18%), increased alkaline phosphatase (5%) Increased AST (13%), increased ALT (10%) Regular LFT monitoring; dose interruption/reduction for grade ≥3 elevations
Dermatologic Events Not prominently reported Rash (10%) Topical corticosteroids, antihistamines; dose interruption for grade 3
General Events Limited data Pyrexia, cytokine release syndrome, infusion-related reaction (≥2 patients each) Symptomatic management; protocol-specific guidelines for CRS
Serious Adverse Events 5% of patients (grade 4 bilirubin and hepatic enzyme increases) 13% of patients Close monitoring, particularly during early treatment cycles

Practical Application Protocols

Combination Therapy Administration Protocol

The following protocol outlines the standardized administration of this compound in combination with PD-1/PD-L1 inhibitors for patients who have progressed on prior immune checkpoint inhibitor therapy:

  • Patient Selection Criteria:

    • Histologically or cytologically confirmed advanced solid tumor with documented disease progression on prior PD-1/PD-L1 inhibitor therapy
    • At least one measurable lesion per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1
    • Adequate organ function defined as:
      • Hepatic: Total bilirubin ≤1.5 × upper limit of normal (ULN), AST/ALT ≤2.5 × ULN (≤5 × ULN for patients with liver metastases)
      • Renal: Serum creatinine ≤1.5 × ULN or calculated creatinine clearance ≥50 mL/min
      • Hematologic: Absolute neutrophil count ≥1,500/μL, platelet count ≥100,000/μL, hemoglobin ≥9 g/dL
    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1
    • Resolution of all prior immunotherapy-related adverse events to grade ≤1 (except endocrinopathies managed with replacement therapy) [1]
  • Treatment Regimen:

    • This compound 30 mg or 40 mg administered orally once daily continuously
    • PD-1/PD-L1 inhibitor (nivolumab 240 mg every 2 weeks or 480 mg every 4 weeks; or approved alternative PD-1/PD-L1 inhibitor at standard dosing)
    • Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal [1]
  • Dose Modification Guidelines:

    • First dose reduction: 40 mg → 30 mg daily
    • Second dose reduction: 30 mg → 20 mg daily
    • Further toxicity requiring reduction: Discontinue this compound
    • For combination agent toxicity, follow prescribing information for dose modifications [1]
Response Assessment and Monitoring Protocol
  • Radiographic Assessment Schedule:

    • Perform baseline tumor imaging (CT scans of chest, abdomen, pelvis) within 28 days of treatment initiation
    • Conduct follow-up assessments every 8 weeks for the first year, then every 12 weeks thereafter
    • Continue assessment even after suspected progression if clinical benefit is maintained, as pseudoprogression has been observed with immunotherapy combinations [1]
  • Biomarker Assessment Protocol:

    • Collect tumor tissue at baseline (archival or fresh biopsy) for immunophenotyping and PD-L1 expression analysis
    • Consider serial blood collection for circulating MDSC quantification and cytokine profiling where available
    • Monitor peripheral immune cell populations by flow cytometry at baseline, cycle 3 day 1, and at time of progression [4]

The following diagram illustrates the treatment and monitoring workflow for this compound combination therapy:

g Start Patient Eligibility: PD-1/PD-L1 Progressed Baseline Baseline Assessment: Imaging, Tumor Biopsy, Blood Biomarkers Start->Baseline Treatment Treatment Initiation: This compound 30-40mg daily + PD-1/PD-L1 inhibitor Baseline->Treatment Monitoring Continuous Monitoring: LFTs q2Wks first 2Mo, Clinical Assessment each cycle Treatment->Monitoring Response Response Assessment: Imaging q8Wks, Biomarker analysis Monitoring->Response Decision Treatment Decision: Continue, Modify, or Discontinue Response->Decision Decision->Treatment Dose Modify Decision->Monitoring Continue

Translational Research and Biomarker Protocols

Tumor Microenvironment Immunophenotyping

Comprehensive immunophenotyping of the TME is essential for understanding response mechanisms and identifying potential biomarkers for this compound combination therapy. The following protocol details the methodology for pre- and post-treatment tumor biopsy analysis based on the approaches used in the MARIO-3 trial [4]:

  • Multiplex Immunofluorescence (mIF) Protocol:

    • Collect paired tumor biopsies in formalin-fixed paraffin-embedded (FFPE) blocks at baseline and after 2-3 cycles of treatment
    • Perform mIF using a validated panel including markers for:
      • Myeloid cells: CD68, CD163, CD11b
      • T cells: CD3, CD4, CD8, FoxP3
      • Macrophage polarization: iNOS (M1), ARG1 (M2)
      • Proliferation: Ki-67
      • Functional status: Granzyme B, PD-1, PD-L1
    • Utilize automated image analysis platforms to quantify cell densities and spatial relationships
    • Calculate cell-to-cell proximity metrics and immune cell infiltration scores [4]
  • Digital Spatial Profiling Protocol:

    • Perform GeoMx Digital Spatial Profiling with protein or RNA panels
    • Select regions of interest based on marker expression (e.g., tumor core, invasive margin, immune clusters)
    • Analyze differential expression of immune activation genes, myeloid reprogramming signatures, and extracellular matrix organization genes
    • Compare pre- and post-treatment samples to identify treatment-induced changes [4]
Peripheral Immune Monitoring Protocol

Peripheral blood biomarkers provide a minimally invasive approach to monitor treatment response and immune activation. The following protocol outlines the comprehensive blood-based monitoring used in MARIO-3:

  • Flow Cytometry Analysis:

    • Collect peripheral blood mononuclear cells (PBMCs) at baseline, each cycle during early treatment, and at progression
    • Stain with validated antibody panels for:
      • Myeloid populations: CD14+CD15-HLA-DR+ (monocytes), CD14+CD15+CD33+HLA-DRlow/- (MDSCs)
      • Lymphocyte populations: CD3+ T cells, CD19+ B cells, CD56+ NK cells
      • T cell subsets: CD4+ naïve, central memory, effector memory; CD8+ naïve, central memory, effector memory; PD-1+ exhausted T cells
      • Activation markers: CD69, HLA-DR, ICOS
    • Analyze by high-parameter flow cytometry and implement automated clustering algorithms for population identification [4]
  • Plasma Cytokine Profiling:

    • Collect plasma samples at corresponding timepoints
    • Perform multiplex cytokine analysis including:
      • Inflammatory cytokines: IL-6, IL-8, TNF-α
      • Myeloid-related chemokines: CCL2, CCL5, CXCL9, CXCL10
      • Checkpoint molecules: soluble PD-1, PD-L1
    • Correlate cytokine changes with clinical response and immune cell populations [4]

Table 3: Biomarker Changes Observed with this compound Combination Therapy in MARIO-3

Biomarker Category Specific Markers Treatment-Induced Changes Clinical Correlation
Tumor Immune Gene Signatures TAM reprogramming genes, immune activation genes, ECM organization genes Increased T cell inflammation signature, decreased immunosuppressive myeloid signatures, ECM reorganization Associated with longer progression-free survival
Peripheral Myeloid Cells MDSCs (CD14+CD15+CD33+HLA-DRlow/-), monocytes Reduction in circulating MDSCs, increased inflammatory monocyte phenotype Correlated with tumor response
Peripheral T Cells CD8+ effector memory, PD-1+ exhausted T cells, activated T cells (HLA-DR+CD38+) Increased activated T cell populations, decreased exhausted T cells Associated with clinical benefit
Plasma Cytokines/Chemokines CXCL9, CXCL10, CCL2, IL-8 Increased T cell attracting chemokines (CXCL9/10), decreased myeloid chemokines (CCL2) Reflects immune cell trafficking changes

Mechanisms of Action and Resistance

PI3Kγ Inhibition and Myeloid Reprogramming

This compound exerts its immunomodulatory effects through highly selective inhibition of PI3Kγ, which is preferentially expressed in myeloid cells and plays a critical role in regulating their function within the TME. The molecular mechanisms underlying this compound activity include:

  • Myeloid Cell Recruitment Inhibition: PI3Kγ signaling is essential for myeloid cell migration in response to chemokine gradients. This compound disrupts this process by inhibiting GPCR-mediated chemotaxis, thereby reducing the accumulation of immunosuppressive MDSCs and TAMs in the TME [1] [5].

  • Macrophage Phenotype Reprogramming: PI3Kγ activation promotes an immunosuppressive (M2-like) macrophage phenotype. This compound shifts the balance toward an immunostimulatory (M1-like) phenotype characterized by increased antigen presentation capacity and enhanced production of pro-inflammatory cytokines [1] [4].

  • T Cell Function Enhancement: By altering the myeloid compartment, this compound creates a TME more permissive to T cell infiltration and function. Preclinical models demonstrate increased CD8+ T cell activation and tumor infiltration following PI3Kγ inhibition, which synergizes with PD-1/PD-L1 blockade to overcome resistance [1] [5].

The following diagram illustrates the mechanistic basis for this compound combination therapy in PD-1/PD-L1 refractory tumors:

g PI3KGi This compound PI3Kγ Inhibition Myeloid Myeloid Cell Reprogramming PI3KGi->Myeloid M1 M1-like Phenotype: Antigen Presentation Pro-inflammatory cytokines Myeloid->M1 M2 M2-like Phenotype: Immunosuppression T cell inhibition Myeloid->M2 Reduced TME TME Remodeling M1->TME M2->TME Decreased Tcell Enhanced T-cell Function: Increased infiltration Improved activation TME->Tcell PD1 PD-1/PD-L1 Inhibitor Tcell->PD1 Response Restored Anti-tumor Response PD1->Response

Potential Resistance Mechanisms

Despite the promising activity of this compound in PD-1/PD-L1 refractory patients, understanding potential resistance mechanisms is crucial for optimizing patient selection and developing rational combination strategies. Based on the broader understanding of ICI resistance and this compound's mechanism, potential resistance factors include:

  • Tumor-Intrinsic Factors:

    • Low Tumor Mutational Burden: Insufficient neoantigen generation may limit T cell recognition even in a favorable TME [2].
    • Antigen Presentation Defects: Loss of MHC-I expression or mutations in antigen processing machinery (e.g., B2M, TAP) can render tumors invisible to T cells despite improved infiltration [2].
    • Alternative Immunosuppressive Pathways: Upregulation of non-PD-1 checkpoints (e.g., LAG-3, TIM-3, TIGIT) or immunosuppressive metabolites (e.g., IDO, adenosine) may maintain resistance [2].
  • Tumor-Extrinsic Factors:

    • Fibrotic TME: Dense stromal barriers may physically impede immune cell infiltration even with myeloid reprogramming [4].
    • Compensatory Myeloid Recruitment Pathways: Alternative chemokine signaling may partially compensate for PI3Kγ inhibition [1].
    • T cell Exhaustion: Irreversibly dysfunctional T cells may not recover despite improved environmental conditions [2].

Future Directions and Conclusion

Ongoing Clinical Development

The clinical development of this compound continues to expand based on the compelling rationale for myeloid reprogramming in immunotherapy-resistant settings. Current ongoing investigations include:

  • MARIO-4 Phase 2 Trial: Evaluating this compound in combination with nivolumab and chemotherapy in squamous non-small cell lung cancer, with focus on both immunotherapy-naïve and refractory populations [1].

  • Planned Combination Strategies: Rational combinations with other immunomodulatory agents including:

    • TIGIT inhibitors to address complementary checkpoint pathways
    • STING agonists to enhance innate immune activation
    • CAR-T cell therapies in solid tumors to improve trafficking and persistence [6]
  • Biomarker Validation Studies: Ongoing efforts to validate circulating and tissue-based biomarkers for patient selection, including standardized assays for MDSC quantification and myeloid reprogramming signatures [4].

Conclusion and Clinical Implications

This compound represents a paradigm-shifting approach to overcoming resistance to PD-1/PD-L1 inhibitors by targeting the immunosuppressive myeloid compartment within the TME. The clinical evidence from the MARIO program demonstrates that myeloid reprogramming with PI3Kγ inhibition can restore sensitivity to immune checkpoint blockade in previously refractory patients.

The implementation of this compound combination therapy requires meticulous attention to the established safety profile, particularly hepatic monitoring, and adherence to the recommended dosing and modification guidelines. The comprehensive biomarker protocols outlined provide a framework for both clinical monitoring and further investigation of predictive biomarkers.

As the field of immuno-oncology continues to evolve, targeting myeloid cells represents a critical strategy for expanding the benefits of immunotherapy to more patients. This compound stands at the forefront of this approach, offering a promising therapeutic option for patients who have exhausted standard immunotherapy options and addressing a significant unmet need in oncology practice.

References

Eganelisib hepatic enzyme elevation adverse event management

Author: Smolecule Technical Support Team. Date: February 2026

Known Hepatic Safety Signals with PI3K Inhibitors

While direct data on eganelisib is limited, hepatotoxicity is a recognized concern with PI3K inhibitors as a class. The U.S. FDA has identified hepatobiliary disorders as a potential serious risk for drugs related to ustekinumab, which is being studied in combination with other therapies, highlighting the importance of vigilant liver monitoring in immuno-oncology trials [1].

Translational data from the MARIO-3 trial, which studies this compound in combination with atezolizumab and nab-paclitaxel for metastatic triple-negative breast cancer, also indicates that hepatobiliary disorders are a safety point of interest [2]. The trial protocol includes liver function monitoring, requiring that at baseline, patients have:

  • AST and ALT < 2.5 × ULN
  • Total Bilirubin ≤ 1.25 × ULN (or < 3.0 × ULN for Gilbert's syndrome) [3]

Proactive Monitoring and Assessment Strategies

For laboratories conducting non-clinical safety studies, implementing robust hepatotoxicity assessment is critical. The table below summarizes advanced in vitro models that can improve the prediction of drug-induced liver injury (DILI) [4].

Model Type Description Key Advantages Key Limitations
Primary Human Hepatocytes (PHHs) Gold standard for hepatic metabolism and toxicity studies [4]. Retain metabolic enzyme activity (e.g., CYPs), albumin secretion, detoxification functions [4]. Rapid loss of liver-specific functions in vitro; donor variability and limited availability [4].
HepaRG Cell Line Derived from hepatocellular carcinoma; differentiates into hepatocyte-like cells [4]. High, inducible expression of CYPs and phase II enzymes; suitable for long-term toxicity studies (e.g., APAP) [4]. Requires a long differentiation period; higher cost than other cell lines [4].
PSC-derived HLCs Hepatocyte-like cells differentiated from pluripotent stem cells (PSCs) [4]. Potential solution to donor shortage; high proliferation capacity [4]. Functionality and maturity may not fully replicate primary human hepatocytes [4].

The following workflow outlines a systematic approach for assessing hepatotoxicity during drug development, integrating these models:

cluster_in_vitro In Vitro Screening cluster_in_silico Computational Analysis cluster_in_vivo In Vivo Confirmation Start Hepatotoxicity Assessment Workflow InVitro1 High-Throughput Screening (HepaRG, PSC-HLCs) Start->InVitro1 InVitro2 Mechanism Investigation (PHHs, Co-culture Models) InVitro1->InVitro2 InSilico AI & In Silico Modeling (Toxicity Prediction) InVitro2->InSilico InVivo Animal Models & Clinical Trial Monitoring InSilico->InVivo

Frequently Asked Questions for a Technical Support Context

Q1: What is the clinical evidence for this compound-associated hepatotoxicity? A1: As of late 2024, detailed clinical safety data from the MARIO-3 trial (NCT03961698) is not yet fully published. Preliminary results and trial design confirm that liver function is a monitored parameter, and hepatobiliary events are a focus. Researchers should consult the latest clinical trial registries and any subsequent publications for the most current safety findings [2] [3].

Q2: How should we design in vitro experiments to profile this compound's hepatotoxicity potential? A2: A tiered approach is recommended:

  • Initial Screening: Use HepaRG cells or PSC-derived HLCs for their metabolic competence to assess cytotoxicity and ALT/AST leakage.
  • Mechanistic Studies: Employ Primary Human Hepatocytes (PHHs) in co-culture models with non-parenchymal cells (e.g., Kupffer cells) to better mimic the liver's inflammatory response and investigate immune-mediated toxicity.
  • Biomarker Analysis: Monitor traditional markers (ALT, AST, ALP, Total Bilirubin) and novel exploratory biomarkers for early detection of DILI [4].

Q3: Are there known drug-drug interaction risks that could exacerbate liver events with this compound? A3: While no specific interactions are reported for this compound, other VEGFR-TKIs (e.g., anlotinib) have been shown to pharmacodynamically enhance the effects of anticoagulants like warfarin, increasing bleeding risk. This underscores the importance of screening all concomitant medications in your experimental designs for potential interactions that could manifest as or worsen liver injury [5].

Key Takeaways for Researchers

  • Monitor Proactively: Clinical trial protocols for this compound include baseline and ongoing liver function tests (LFTs), which should be mirrored in non-clinical studies [3].
  • Use Advanced Models: Move beyond simple HepG2 models. Incorporate metabolically competent systems like HepaRG or PHH-based co-cultures for more predictive hepatotoxicity data [4].
  • Stay Updated: The clinical safety profile of this compound is still emerging. Regularly check for updates on clinical trial databases like ClinicalTrials.gov (NCT03961698) for the latest safety information.

References

Eganelisib dose-limiting toxicities DLT and maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

DLTs and MTD from the MARIO-1 Trial

The data below comes from the MARIO-1 (NCT02637531) phase 1/1b study, which evaluated Eganelisib as a monotherapy and in combination with the checkpoint inhibitor Nivolumab in patients with advanced solid tumors [1].

The table summarizes the key safety findings and dose determinations from the trial:

Therapy Regimen Most Common Grade ≥3 Treatment-Related Toxicities Treatment-Related Serious Adverse Events (SAEs) Dose Determination & Rationale

| This compound Monotherapy (Dose: 10-60 mg QD) | • Increased ALT: 18% • Increased AST: 18% • Increased Alkaline Phosphatase: 5% [1] | Occurred in 5% of patients, including grade 4 bilirubin and hepatic enzyme increases [1]. | • No DLTs in the first 28 days. • 60 mg dose produced DLTs (mostly grade 3, reversible hepatic enzyme elevations) in later cycles. • MTD was not formally stated; the 60 mg dose was associated with later-onset DLTs [1]. | | This compound + Nivolumab (Dose: 20-40 mg QD) | • Increased AST: 13% • Increased ALT: 10% • Rash: 10% [1] | Occurred in 13% of patients. Most common in ≥2 patients each were pyrexia, rash, cytokine release syndrome, and infusion-related reaction [1]. | Based on the aggregate safety, PK, and PD data, 30 mg and 40 mg once daily were selected for phase 2 investigation [1]. |

Experimental Protocol for Dose Escalation

The MARIO-1 trial employed a standard dose-escalation design to identify the appropriate doses for later-stage trials [1]. The workflow below illustrates the process.

Start Study Start MonoStart Monotherapy Dose Escalation (Part A) Start->MonoStart MonoLogic Standard 3+3 Design Starting dose: 10 mg QD MonoStart->MonoLogic MonoDLT Assess for DLTs in First 28-Day Cycle MonoLogic->MonoDLT MonoDecision Escalate to next dose level if 0 DLTs observed MonoDLT->MonoDecision MonoMTD Identify MTD (Highest dose below which ≥2 DLTs occur) MonoDecision->MonoMTD ComboStart Combination Dose Escalation (Part C) MonoMTD->ComboStart ComboLogic 6+6 Design Informed by Monotherapy Data ComboStart->ComboLogic ComboDLT Assess for DLTs in First 28-Day Cycle ComboLogic->ComboDLT ComboDecision Escalate if 0 DLTs in first 6 patients OR <3 DLTs in first 12 patients ComboDLT->ComboDecision ComboRP2D Determine Recommended Phase 2 Dose (RP2D) Based on safety, PK, and PD data ComboDecision->ComboRP2D

Key Methodological Details:

  • DLT Assessment: DLTs were primarily assessed during the first 28-day treatment cycle. The MARIO-1 study defined DLTs as unacceptable side effects that would force treatment to stop or continue at a reduced dose [1] [2].
  • Dose Escalation Logic:
    • Monotherapy (Part A): Used a standard 3+3 design. Cohorts of 3 patients received escalating doses (starting at 10 mg once daily). If no DLTs were observed in the first cycle, the dose was escalated for the next cohort. This continued until the MTD was identified [1].
    • Combination with Nivolumab (Part C): Used a 6+6 design. The starting dose was informed by monotherapy data. Escalation proceeded if no DLTs occurred in the first 6 patients, or fewer than 3 DLTs occurred in the first 12 patients [1].
  • Endpoint Analysis: The statistical analysis was primarily descriptive, focusing on summary tables and graphs of event rates at each dose level. No complex statistical testing was used, as is typical for Phase I trials focused on safety and tolerability [2].

Mechanism of Action & Clinical Context

Understanding this compound's mechanism provides context for its safety profile and clinical application.

A This compound Administration (Oral, PI3K-γ Inhibitor) B Inhibition of Myeloid Cell PI3K-γ Signaling A->B C Reprogramming of Myeloid Cells in Tumor Microenvironment (TME) B->C D Shift from Immunosuppressive to Immune-Stimulatory Phenotype C->D E Increased Infiltration of Activated Dendritic Cells and CD8+ T-Cells D->E F Enhanced Anti-Tumor Immune Response E->F G Overcoming Resistance to Checkpoint Inhibitors (e.g., Nivolumab) F->G

  • First-in-Class Agent: this compound is a first-in-class, highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ), an isoform predominantly expressed in myeloid cells [1] [3].
  • Myeloid Reprogramming: Its primary mechanism is not a direct attack on cancer cells, but the reprogramming of immunosuppressive tumor-associated macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. This reverses immune suppression and promotes T-cell-mediated tumor killing [1].
  • Rationale for Combination: This mechanism provides a strong rationale for combining this compound with checkpoint inhibitors like Nivolumab, as it can address a key biological pathway of resistance to these immunotherapies [1].

Frequently Asked Questions for Researchers

Q1: Was a formal Maximum Tolerated Dose (MTD) established for this compound monotherapy? While the study did not declare a single MTD, it found that the 60 mg once-daily dose was associated with DLTs (primarily reversible hepatic enzyme elevations) that occurred after the initial DLT assessment period. This suggests the MTD is likely below 60 mg. Doses of 30 mg and 40 mg were subsequently chosen for phase 2 combination studies based on an aggregate review of safety and pharmacodynamic data [1].

Q2: What are the most critical laboratory parameters to monitor during this compound administration? Based on the DLTs observed, hepatic function is paramount. Clinical protocols should include frequent monitoring of ALT (alanine aminotransferase), AST (aspartate aminotransferase), alkaline phosphatase, and total bilirubin. Elevated liver enzymes were the most common grade 3+ toxicities in both monotherapy and combination regimens [1].

Q3: Is this compound being developed in hematologic malignancies? Yes, the clinical development has expanded. Beyond solid tumors, a Phase 1b study is recruiting patients with relapsed/refractory Acute Myeloid Leukemia (AML) to evaluate this compound as a monotherapy and in combination with cytarabine [4] [5]. This highlights the broader interest in targeting the PI3K-γ pathway in cancer.

Q4: What makes this compound's safety profile different from earlier PI3K inhibitors? Earlier, less selective PI3K inhibitors often targeted isoforms expressed in many cell types, leading to a wide range of off-target effects. This compound's high selectivity for the PI3K-γ isoform, which is largely restricted to myeloid cells, is designed to minimize these off-target toxicities. Its primary safety signals (hepatic, rash) are related to its immunomodulatory mechanism rather than broad cytotoxic effects [1] [3].

References

Author: Smolecule Technical Support Team. Date: February 2026

Serious Adverse Events (SAEs) in Clinical Trials

The following data on Serious Adverse Events (SAEs) is compiled from the MARIO-1 (NCT02637531) and MARIO-275 (NCT03980041) clinical trials [1] [2].

Trial Arm Most Common Treatment-Related SAEs Incidence Key Management Actions
Eganelisib + Nivolumab (MARIO-1, n=180) Pyrexia, Rash, Cytokine Release Syndrome, Infusion-related Reaction 13% of patients Close monitoring, standard supportive care [1].
This compound Monotherapy (MARIO-1, n=39) Elevated Bilirubin, Hepatic Enzymes 5% of patients (1 patient each with grade 4 events) Discontinuation or dose adjustment [1].
This compound + Nivolumab (MARIO-275) Hepatotoxicity 15% Dose reduction from 40 mg to 30 mg lowered hepatic AE rates [2].

Other Notable Adverse Events

The table below details other frequent, though not always "serious," treatment-related adverse events of grade 3 or higher [1] [2].

Trial Arm Adverse Event Incidence Notes
This compound Monotherapy Increased ALT (Alanine Aminotransferase) 18% Often reversible with dose management [1].
Increased AST (Aspartate Aminotransferase) 18% Often reversible with dose management [1].
This compound + Nivolumab Increased AST 13% -
Increased ALT 10% -
Rash 10% -
This compound + Nivolumab (MARIO-275) Transaminase Elevation (Grade ≥3) 12% -
Rash (Grade ≥3) 9% -

Troubleshooting and Management Guide

Based on the clinical trial findings, here are specific recommendations for managing key adverse events:

  • For Hepatic Toxicity (Elevated ALT/AST/Bilirubin):

    • Monitoring: Conduct liver function tests (LFTs) at baseline and regularly during treatment.
    • Intervention: The most effective action is dose modification. In MARIO-275, reducing the this compound dose from 40 mg to 30 mg successfully lowered the incidence of hepatic adverse events [2].
    • Action: For persistent or severe elevations, consider treatment interruption or discontinuation, as was done in the MARIO-1 trial [1].
  • For Immune-Related Events (Rash, Pyrexia, Cytokine Release Syndrome):

    • Monitoring: Watch for persistent fever, widespread rash, or signs of systemic inflammatory response.
    • Intervention: Implement standard supportive care measures, which may include corticosteroids for severe cases [1].
  • For Infusion-Related Reactions:

    • Monitoring: Observe patients closely during and after nivolumab infusion.
    • Intervention: Have standard protocols for managing infusion reactions readily available [1].

Experimental Workflow for Safety Monitoring

The diagram below outlines a proposed safety monitoring protocol based on the management strategies employed in the clinical trials.

G Start Patient on this compound Baseline Baseline LFTs & Assessment Start->Baseline RegularMonitor Regular Monitoring Baseline->RegularMonitor Decision Grade ≥3 AE? RegularMonitor->Decision Decision->RegularMonitor No Action Implement Dose Hold/Reduction Decision->Action Yes Reassess Re-assess LFTs & Symptoms Action->Reassess Outcome Resolved to ≤ Grade 1? Reassess->Outcome Resume Consider Resuming Treatment Outcome->Resume Yes Discontinue Discontinue Treatment Outcome->Discontinue No

Detailed Methodology from Clinical Trials

The safety data presented is derived from the following trial designs:

  • MARIO-1 (NCT02637531): This was a phase 1/1b, open-label, first-in-human, dose-escalation and expansion study [1].

    • Patients: Adults with advanced solid tumors.
    • Interventions:
      • Part A (Monotherapy): this compound was administered orally once daily at doses of 10, 20, 30, 40, or 60 mg.
      • Part C (Combination): this compound (20, 30, or 40 mg) was combined with nivolumab (240 mg Q2W or 480 mg Q4W).
    • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) in the first 28-day cycle and adverse events (AEs) throughout the study [1].
  • MARIO-275 (NCT03980041): This was a phase 2, multicenter, randomized, active-control study.

    • Patients: 49 patients with metastatic urothelial carcinoma (mUC) post-platinum therapy.
    • Intervention: Patients were randomized 2:1 to receive this compound (40 mg, later reduced to 30 mg) plus nivolumab versus placebo plus nivolumab.
    • Assessments: Safety and efficacy were evaluated, with a key finding that dose reduction to 30 mg mitigated hepatotoxicity [2].

Important Considerations for Your Research

  • Mechanism: this compound is a first-in-class, highly selective PI3K-γ inhibitor that reprograms tumor-associated myeloid cells. The safety profile observed, including immune-related events, is consistent with its immunomodulatory mechanism of action [1].
  • Dose Selection: The 30 mg and 40 mg once-daily doses were selected for phase 2 studies based on the aggregate safety and efficacy profile. The 30 mg dose is particularly important for managing hepatic events [1] [2].
  • Clinical Activity: Despite the SAEs, the combination of this compound and nivolumab showed anti-tumor activity in some patients who had progressed on prior PD-1/PD-L1 therapy, indicating a potential clinical benefit that must be weighed against risks [1].

References

Eganelisib optimal biological dose determination based on PK PD

Author: Smolecule Technical Support Team. Date: February 2026

Eganelisib Dose Determination Summary

The table below summarizes the core quantitative and qualitative data that informed the selection of the optimal biological dose for this compound in combination therapy.

Dose Level Key Safety Findings Key PK/PD & Efficacy Rationale Conclusion for Phase 2
60 mg (Monotherapy) DLTs in later cycles: Grade 3 reversible hepatic enzyme elevations (ALT/AST) [1]. N/A Not selected; dose exceeded the maximum tolerated exposure due to delayed toxicities [1].
40 mg (Combination) Common Grade ≥3 TRAEs: Increased AST (13%), increased ALT (10%), rash (10%). Serious TRAEs: Occurred in 13% of patients [1]. Demonstrated anti-tumor activity, including in patients who progressed on prior PD-1/PD-L1 therapy [1]. Selected; favorable efficacy but with a notable rate of hepatic AEs [1].
30 mg (Combination) Reduced Hepatic AEs: A dose reduction from 40 mg to 30 mg was implemented and shown to lower the rate of hepatic adverse events [2]. Maintained clinical activity: The 30 mg dose retained efficacy, with improved ORR and disease control rates compared to control, especially in PD-L1-negative patients [2]. Selected; improved safety profile (specifically hepatotoxicity) while preserving anti-tumor efficacy [1] [2].

Integrated Workflow for Dose Determination

The following diagram illustrates the multi-faceted clinical trial strategy used to determine the optimal dose of this compound, integrating safety, PK, and PD data.

g cluster_safety Safety & Tolerability Assessment cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) / Mechanism start Phase 1/1b First-in-Human Study s1 Dose-Limiting Toxicities (DLTs) start->s1 pk1 Plasma Drug Concentration (Absorption, Distribution) start->pk1 pd1 Target Engagement: Inhibition of pAKT start->pd1 s2 Adverse Events (AEs) & Lab Values s1->s2 s3 Maximum Tolerated Dose (MTD) Definition s2->s3 decision Optimal Biological Dose Selection (30 mg & 40 mg QD for Phase 2) s3->decision pk2 Metabolite (IPI-5421) Analysis pk1->pk2 pk3 Oral Bioavailability & Half-life (t½) pk2->pk3 pk3->decision pd2 Myeloid Cell Reprogramming: M1-like vs M2-like Phenotype pd1->pd2 pd3 Biomarker Changes: Circulating MDSC Levels pd2->pd3 pd3->decision rationale Primary Rationale: Manage hepatic toxicity while sustaining PI3K-γ inhibition & efficacy decision->rationale

Mechanism of Action and PK/PD Relationships

Understanding the mechanism of this compound is crucial for interpreting the PD data that supported dose selection.

  • Target: this compound is a first-in-class, highly selective oral inhibitor of Phosphoinositide 3-kinase-gamma (PI3K-γ) [1] [3]. This isoform is predominantly expressed in myeloid cells and acts as a "molecular switch" controlling immune suppression in the tumor microenvironment [1].
  • Preclinical PK/PD: this compound demonstrated a favorable pharmacokinetic profile with good oral bioavailability and a half-life that supports once-daily dosing (e.g., ~3.2 hours in mice) [3]. In vivo, it potently inhibited PI3K-γ-dependent neutrophil migration and reprogrammed tumor-associated macrophages from a pro-tumor M2-like state to an anti-tumor M1-like state, thereby reducing tumor growth and enhancing the activity of checkpoint inhibitors [3].
  • Clinical PD Biomarker: In the MARIO-1 trial, a key PD assessment was the measurement of phosphorylated AKT (pAKT) levels as a downstream indicator of PI3K-γ pathway inhibition [1]. Sustained suppression of pAKT would indicate successful target engagement at a given dose.

Experimental Protocol Overview

For researchers looking to design similar studies, here is a summary of the key methodologies from the clinical trial.

  • 1. Study Design: The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, dose-escalation and expansion study in patients with advanced solid tumors [1].
  • 2. Dosing Regimens:
    • Monotherapy Dose Escalation (Part A): Used a standard 3+3 design. This compound was administered orally at 10, 20, 40, and 60 mg once daily [1].
    • Combination Dose Escalation (Part C): Used a 6+6 design. This compound (20, 30, 40 mg) was combined with nivolumab (240 mg Q2W or 480 mg Q4W) [1].
  • 3. Primary Endpoints for Dose Finding:
    • Safety: Incidence of Dose-Limiting Toxicities (DLTs) in the first 28-day cycle and treatment-related Adverse Events (AEs) [1].
    • PK Analysis: Measurement of plasma concentrations of this compound and its metabolite (IPI-5421) over time to determine parameters like half-life and exposure [1].
    • PD Analysis: Assessment of PI3K-γ inhibition via pAKT levels in suitable patient samples [1].

The determination of this compound's optimal dose was a classic example of balancing efficacy with manageable toxicity. The 30 mg and 40 mg doses were selected for phase 2 because they achieved this balance, effectively inhibiting the PI3K-γ target to drive clinical activity while mitigating the primary risk of hepatotoxicity.

References

Eganelisib 60 mg monotherapy toxicity in later treatment cycles

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Eganelisib Dosing and Toxicity

Dose Regimen Most Common Grade ≥3 Treatment-Related Toxicities Dose-Limiting Toxicities (DLTs) Recommended Phase 2 Dose

| 60 mg Monotherapy | • Increased ALT: 18% • Increased AST: 18% • Increased alkaline phosphatase: 5% [1] | Yes (occurred in later cycles, mostly grade 3 reversible hepatic enzyme elevations) [1] | Not recommended | | 40 mg + Nivolumab | • Increased AST: 13% • Increased ALT: 10% • Rash: 10% [1] | Information used to determine the safety profile for phase 2 [1] | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors [1] | | 30 mg + Nivolumab | Safety profile considered for phase 2 recommendation [1] | Safety profile considered for phase 2 recommendation [1] | 30 mg and 40 mg once daily in combination with PD-1/PD-L1 inhibitors [1] |

Experimental Protocol Insights from MARIO-1

The MARIO-1 trial (NCT02637531) was a first-in-human, phase 1/1b, open-label study. Here are the key methodological details relevant for researchers [1]:

  • Study Design: The monotherapy dose-escalation phase (Part A) employed a standard 3+3 design. Patients received this compound once daily at doses ranging from 10 mg to 60 mg.
  • DLT Evaluation Period: Dose-limiting toxicities were formally assessed during the first 28-day treatment cycle.
  • Key Findings on 60 mg Dose: No DLTs were observed within the first 28 days for the 60 mg cohort. However, toxicities meeting DLT criteria (primarily the hepatic enzyme elevations noted above) emerged during later treatment cycles. This highlights the importance of monitoring for delayed toxicities in preclinical and early clinical studies.
  • Primary Endpoints: The primary endpoints for the dose-escalation phase were the incidence of DLTs and adverse events (AEs).

Mechanism of Action & Clinical Context

This compound is a first-in-class, highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). This isoform is predominantly expressed in myeloid cells [1] [2].

  • Mechanism: In the tumor microenvironment, inhibition of PI3K-γ by this compound reprograms immunosuppressive myeloid cells (like tumor-associated macrophages and myeloid-derived suppressor cells) into an immunostimulatory phenotype. This promotes CD8+ T-cell infiltration and activation, overcoming resistance to immune checkpoint inhibitors [1] [2]. The diagram below illustrates this mechanism and the downstream hepatic effect.

G This compound This compound PI3Kγ PI3Kγ This compound->PI3Kγ Inhibits HepaticMetabolism HepaticMetabolism This compound->HepaticMetabolism Potential Effect On MyeloidCell MyeloidCell PI3Kγ->MyeloidCell Reprograms ImmunosuppressiveTME ImmunosuppressiveTME MyeloidCell->ImmunosuppressiveTME  Promotes TcellActivation TcellActivation MyeloidCell->TcellActivation Shifts to ALT_AST_Elevation ALT_AST_Elevation HepaticMetabolism->ALT_AST_Elevation May Cause

FAQs for Technical Support

Q: What are the specific hepatic monitoring guidelines for this compound based on the MARIO-1 trial? A: The study protocol mandated regular safety laboratory assessments. While the exact monitoring schedule isn't detailed in the abstract, the high incidence of grade ≥3 ALT/AST elevations (18%) with the 60 mg dose strongly implies that frequent liver function test (LFT) monitoring is essential, extending beyond the first cycle (as DLTs occurred later).

Q: Were the hepatic toxicities manageable and reversible? A: Yes. The dose-limiting hepatic enzyme elevations observed in the study were primarily grade 3 and reported to be reversible [1].

Q: Why were 30 mg and 40 mg chosen for phase 2 instead of 60 mg? A: The 60 mg dose was deemed not suitable for further development due to the DLTs observed in later cycles. The 30 mg and 40 mg doses in combination with nivolumab demonstrated a more favorable safety profile while maintaining anti-tumor activity, establishing them as the recommended phase 2 doses [1].

References

Eganelisib clinical trial exclusion criteria systemic steroids

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

1. What is the specific exclusion criterion regarding systemic steroids in the Eganelisib trial? Patients are excluded from participation if they are receiving systemic steroids, with the exception of low-dose steroids used as cortisol replacement therapy for documented adrenal insufficiency [1] [2]. The specific wording from the protocol is:

> "Receiving immunosuppressants (eg, cyclosporin) or systemic steroids (except for steroid use as cortisol replacement therapy in documented adrenal insufficiency) or low-dose steroids with a maximum of an equivalent of 10mg prednisone/day." [1]

2. What is the scientific rationale for excluding systemic steroids? this compound is a first-in-class PI3K-γ inhibitor that works by reprogramming immunosuppressive myeloid cells in the tumor microenvironment (such as myeloid-derived suppressor cells and tumor-associated macrophages) into an immune-stimulatory, anti-tumor phenotype [3]. This process is crucial for activating T-cells and achieving a therapeutic effect, especially in combination with other immunotherapies.

Systemic corticosteroids are potent immunosuppressants that can counteract this mechanism by [3]:

  • Inhibiting T-cell activation and proliferation.
  • Suppressing the function of antigen-presenting cells.
  • Interfering with the reprogramming of myeloid cells.

Concurrent use of steroids could therefore negate the intended immunostimulatory effect of this compound.

3. Are there any permitted uses of steroids? Yes, the protocol allows for two specific scenarios:

  • Cortisol Replacement: Systemic steroids are permitted for patients with documented adrenal insufficiency who require them as cortisol replacement therapy [1] [2].
  • Topical/Non-Systemic Use: The exclusion criterion specifically applies to systemic administration. The use of topical, inhaled, or intranasal corticosteroids is not explicitly mentioned in the exclusion criteria and would be subject to the investigator's judgment.

4. What is the washout period for systemic steroids prior to the trial? Patients must discontinue systemic steroids for a specified period before starting the trial. The protocol requires that patients are not receiving these medications within 28 days prior to Cycle 1 Day 1 [2].

Steroid Exclusion Criteria at a Glance

The table below summarizes the key points for quick reference.

Aspect Detail
Status of Exclusion A key exclusion criterion [1] [2].
Permitted Steroid Use Cortisol replacement therapy for documented adrenal insufficiency; low-dose (≤10 mg prednisone equivalent/day) [1] [2].
Washout Period Discontinuation required within 28 days prior to Cycle 1, Day 1 [2].
Key Rationale To avoid interference with the immunostimulatory mechanism of action of this compound [3].

Experimental Protocol: Patient Pre-Screening Workflow

For research teams, implementing a consistent pre-screening workflow is essential for protocol adherence. The following diagram outlines the key decision points for assessing steroid eligibility.

Start Assess Patient for Systemic Steroid Use Q1 Receiving Systemic Steroids? Start->Q1 Q2 For Adrenal Insufficiency Replacement? Q1->Q2 Yes Eligible Proceed to Next Pre-Screening Step Q1->Eligible No Q3 Dose ≤10mg Prednisone Equivalent? Q2->Q3 Yes Washout Can Discontinue & Complete 28-Day Washout? Q2->Washout No Q3->Eligible Yes Q3->Washout No Excluded Patient Excluded per Protocol Washout->Eligible Yes Washout->Excluded No

I hope this structured technical overview aids in the design of your experiments and clinical trial protocols.

References

Eganelisib versus Duvelisib PI3K-gamma binding affinity and selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key biochemical and cellular data for Eganelisib and Duvelisib, highlighting the differences in their potency and selectivity.

Parameter This compound (IPI-549) Duvelisib (IPI-145)
PI3Kγ IC₅₀ (Biochemical) 16 nM [1] Information missing from search results
PI3Kδ IC₅₀ (Biochemical) >8.4 µM [1] Information missing from search results
PI3Kγ Cellular IC₅₀ (pAKT) 1.2 nM [1] Information missing from search results
PI3Kδ Cellular IC₅₀ (pAKT) 180 nM [1] Information missing from search results
Selectivity (γ vs. δ) >146-fold (cellular) [1] Dual δ/γ inhibitor [2]
PI3Kγ KD 290 pM [1] Information missing from search results
Target Residence Time on PI3Kγ Information missing from search results "Relatively long" [3]

Experimental Methodologies

The data in the table above is generated through standardized experimental protocols that are critical for interpreting the results accurately.

  • Biochemical IC₅₀ Determination: This measures a compound's direct ability to inhibit the purified PI3Kγ enzyme in a cell-free system. The assay typically uses a recombinant human PI3Kγ enzyme and a substrate (e.g., diC8PIP2). Inhibition is measured by quantifying the production of ADP using a luminescence-based assay (ADP-Glo) [1].
  • Cellular IC₅₀ Determination (pAKT): This evaluates a compound's ability to inhibit the PI3Kγ pathway within a living cell. Cells (e.g., RAW264.7 macrophages for PI3Kγ) are pre-treated with the compound and then stimulated (e.g., with C5a). The level of phosphorylated AKT (pAKT) at Ser473, a key downstream marker of PI3K activity, is measured by ELISA [1].
  • Equilibrium Dissociation Constant (KD): This measures the binding affinity between the drug and the PI3Kγ protein directly. A lower KD value indicates a tighter binding interaction. For this compound, this was determined using equilibrium fluorescent titration [1].
  • Binding Kinetics (Surface Plasmon Resonance - SPR): This technique provides detailed information on the binding interaction, including the association rate (kon), dissociation rate (koff), and target residence time (how long the drug remains bound to its target). SPR analysis has shown that Duvelisib binds to both PI3Kδ and PI3Kγ with a relatively long target residence time [3].

Selectivity & Binding Mechanisms

The distinct selectivity profiles of this compound and Duvelisib are rooted in their molecular interactions with the PI3Kγ protein.

  • This compound's High Selectivity: this compound is a highly selective PI3Kγ inhibitor. Its unique binding is characterized by a slow dissociation rate (koff) from the PI3Kγ protein, leading to a long target residence time. This prolonged binding is a key driver of its sustained pharmacodynamic effect [3]. Molecular dynamics simulations suggest that during dissociation, this compound maintains strong hydrophobic interactions and that its unique hydrophobic feature, along with a key hydrogen bond with the enzyme's hydrogen amide, contributes to its high selectivity [4] [5].
  • Duvelisib's Dual Inhibition: Duvelisib is classified as a PI3Kδ/γ dual inhibitor [2]. While it also exhibits a long residence time on both isoforms, it does not possess the high degree of selectivity for PI3Kγ over PI3Kδ seen with this compound [3].

The following diagram illustrates the key experimental workflows used to generate the data characterizing these inhibitors.

G start Start: Drug Characterization bioassay Biochemical Assay (Cell-Free) start->bioassay  Method cellassay Cellular Assay (In Cells) start->cellassay  Method directbind Direct Binding Analysis start->directbind  Method ic50 Output: IC₅₀ Value (Potency) bioassay->ic50  Measures pakt Output: pAKT Reduction (Cellular Activity) cellassay->pakt  Measures kd Output: K_D (Affinity) & Residence Time directbind->kd  Measures result Result: Selectivity Profile ic50->result pakt->result kd->result

Key Differentiating Factors for Researchers

When deciding between these two inhibitors for a research application, consider the following:

  • Mechanism of Action: this compound is a selective PI3Kγ inhibitor, making it ideal for isolating the specific role of the gamma isoform in immune cell function and the tumor microenvironment without confounding effects from delta isoform inhibition [6] [1]. In contrast, Duvelisib is a PI3Kδ/γ dual inhibitor, which may be preferable for studying contexts where concurrent inhibition of both isoforms is desired [2].
  • Binding Kinetics: The long target residence time of this compound suggests that its biological effects may persist even after the drug is cleared from circulation, a crucial factor for in vivo experimental design and dosing schedules [3].
  • Therapeutic Context: Much of the research around this compound focuses on its role in reprogramming tumor-associated macrophages and overcoming resistance to immune checkpoint inhibitors in solid tumors [6]. Duvelisib is an approved therapy for certain hematologic malignancies (e.g., CLL, SLL, FL), reflecting its application in blood cancers where dual δ/γ inhibition is effective [2].

References

Eganelisib anti-tumor activity in PD-1 PD-L1 refractory patients

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Tumor Activity in PD-1/PD-L1 Refractory Solid Tumors

The following table summarizes the efficacy of eganelisib in combination with nivolumab in specific PD-1/PD-L1 refractory patient populations from the MARIO-1 trial (NCT02637531) [1] [2].

Tumor Type Patient Population (Prior Lines of Therapy) Number of Evaluable Patients Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
Head and Neck Squamous Cell Carcinoma (HNSCC) ≤ 2 prior lines 10 20.0% 40.0% 23 weeks (95% CI, 9-49)
HNSCC All patients 20 10.0% 45.0% 17 weeks (95% CI, 9-24)
Melanoma ≤ 2 prior lines (progressed on immediate prior CPI) 19 21.1% 52.6% 17 weeks (95% CI, 8-55)
Melanoma All patients 39 10.3% 35.9% 9 weeks (95% CI, 8-16)

Key Findings:

  • Activity in HNSCC: In HNSCC patients with 2 or fewer prior lines of therapy, the combination achieved a 20% ORR, with two partial responses (PRs) and two patients achieving stable disease (SD) [1].
  • Activity in Melanoma: The combination was notably effective in a subset of melanoma patients, with an ORR of 21.1% in those with 2 or fewer prior lines of therapy who had progressed on immediate prior checkpoint inhibitor treatment [1].
  • Overcoming Resistance: The clinical activity in these patient populations is significant because all enrolled patients had previously been refractory to or relapsed following treatment with anti-PD-1/PD-L1 therapies [1] [2].

Detailed Experimental Protocols from Key Studies

The efficacy data is derived from the phase 1/1b first-in-human MARIO-1 trial (NCT02637531) [3] [1].

  • Study Design: MARIO-1 included dose-escalation and dose-expansion cohorts. The data for refractory patients comes from the expansion parts of the study (Parts E-H), which were tumor-type specific [3].
  • Patient Population (HNSCC & Melanoma): Patients had advanced solid tumors (HNSCC or melanoma) and had progressed on or after prior anti-PD-1/PD-L1 therapy. Many were heavily pre-treated, with some receiving 3 or more prior lines of therapy [1] [2].
  • Treatment Regimen: In the expansion cohorts, patients received This compound 40 mg orally once daily in continuous 28-day cycles, combined with nivolumab 240 mg intravenously every 2 weeks or 480 mg every 4 weeks [3] [1].
  • Endpoints: The primary endpoints for the trial were safety and tolerability. Key efficacy endpoints included ORR and DCR as assessed by RECIST 1.1, and PFS [3].

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound is a first-in-class, oral, highly selective inhibitor of phosphoinositide-3-kinase gamma (PI3K-γ). Its anti-tumor activity in refractory patients is attributed to its unique mechanism of targeting the tumor microenvironment (TME) rather than the tumor cells directly [3] [4].

g cluster_tme Tumor Microenvironment (TME) Immunosuppressive\nMyeloid Cells\n(e.g., M2 Macrophages, MDSCs) Immunosuppressive Myeloid Cells (e.g., M2 Macrophages, MDSCs) This compound\n(PI3K-γ Inhibitor) This compound (PI3K-γ Inhibitor) Immunosuppressive\nMyeloid Cells\n(e.g., M2 Macrophages, MDSCs)->this compound\n(PI3K-γ Inhibitor)  PI3K-γ Signaling Reprogrammed\nMyeloid Cells\n(Immunostimulatory Phenotype) Reprogrammed Myeloid Cells (Immunostimulatory Phenotype) This compound\n(PI3K-γ Inhibitor)->Reprogrammed\nMyeloid Cells\n(Immunostimulatory Phenotype)  Inhibits T-cell Activation\n& Tumor Infiltration T-cell Activation & Tumor Infiltration Reprogrammed\nMyeloid Cells\n(Immunostimulatory Phenotype)->T-cell Activation\n& Tumor Infiltration  Promotes PD-1/PD-L1\nInteraction PD-1/PD-L1 Interaction T-cell Activation\n& Tumor Infiltration->PD-1/PD-L1\nInteraction PD-1/PD-L1 Inhibitor PD-1/PD-L1 Inhibitor PD-1/PD-L1 Inhibitor->PD-1/PD-L1\nInteraction  Blocks Tumor Cell Tumor Cell Tumor Cell->PD-1/PD-L1\nInteraction Invisible

The diagram above illustrates the proposed mechanism by which this compound overcomes resistance to PD-1/PD-L1 therapy [3] [4] [1]:

  • Targeting Myeloid Cells: PI3K-γ is highly expressed in immunosuppressive myeloid cells (e.g., tumor-associated macrophages and myeloid-derived suppressor cells) within the TME. These cells suppress T-cell activity and contribute to resistance against checkpoint inhibitors [3].
  • Reprogramming the TME: this compound inhibits PI3K-γ, which acts as a "molecular switch." This inhibition reprograms these myeloid cells from an immunosuppressive (M2-like) state to an immunostimulatory (M1-like) phenotype [3] [4].
  • Restoring Anti-Tumor Immunity: The reprogrammed TME supports the activation and infiltration of cytotoxic CD8+ T-cells. When combined with a PD-1/PD-L1 inhibitor (which blocks the deactivating signal on T-cells), this leads to restored anti-tumor immune activity, even in tumors previously refractory to checkpoint inhibition alone [3] [1].

Interpretation and Future Directions

The data demonstrates that targeting the myeloid compartment with this compound can re-sensitize certain tumors to PD-1/PD-L1 blockade.

  • Clinical Implications: This combination strategy represents a promising approach for overcoming resistance to immunotherapy, a significant unmet need in oncology. The efficacy appears more pronounced in less heavily pre-treated patients [1].
  • Safety Profile: The combination of this compound and nivolumab showed a manageable safety profile in these studies. The most common treatment-related adverse events included fatigue, pyrexia, and increased liver enzymes (AST/ALT), which were often reversible [3] [1].
  • Ongoing Research: The mechanistic insights and early clinical efficacy have supported the further evaluation of this compound in other combinations, such as with atezolizumab (anti-PD-L1) and chemotherapy in frontline metastatic triple-negative breast cancer in the MARIO-3 trial (NCT03961698) [4].

References

Eganelisib Duvelisib computational binding free energy MM-PBSA

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Free Energy Comparison

The table below summarizes the binding free energy data from molecular dynamics simulations and MM-PBSA/MM-GBSA calculations. Negative values indicate favorable binding [1].

Target Protein Ligand Computational Method Binding Free Energy (kcal/mol) Key Interacting Residues
PI3Kγ (Cancer/Immunity) Eganelisib MM-PBSA/MM-GBSA Significant negative value (strong binding) Specific hotspot residues; unique hydrophobic feature and H-bond donor noted [1] [2] [3].
Duvelisib MM-PBSA/MM-GBSA Significant negative value (strong binding) Specific hotspot residues; hydrophobic interactions dominate [1] [2].
SARS-CoV-2 Mpro (COVID-19) This compound MM-PBSA/MM-GBSA Significant negative value (strong binding) Catalytic dyad (His41 and Cys145) [1] [4].
Duvelisib MM-PBSA/MM-GBSA Significant negative value (strong binding) Catalytic dyad (His41 and Cys145) [1] [4].

Detailed Experimental Protocols

The binding data is derived from rigorous computational workflows. Here are the key methodological details from the studies:

  • Molecular Dynamics (MD) Simulations: Systems were built using the CHARMM or AMBER force fields. The protein-ligand complexes were solvated in an explicit water box and neutralized with ions. Simulations were run for a sufficient timescale (hundreds of nanoseconds to microseconds) to achieve stability, with stability assessed via Root Mean Square Deviation (RMSD) [1] [2].
  • Binding Free Energy Calculation: The MM-PBSA and MM-GBSA methods were employed. These are end-point approaches that use snapshots from the MD trajectory to calculate the free energy of binding using the formula: ΔG_bind = G_complex - (G_protein + G_ligand) This calculation includes molecular mechanics energy, and an implicit solvation model (Poisson-Boltzmann or Generalized Born) to estimate polar and non-polar solvation energies [1] [5] [6].
  • Enhanced Sampling (Umbrella Sampling): To compute the dissociation force and profile, Umbrella Sampling was performed. This method applies a harmonic bias potential to pull the ligand away from the binding site along a chosen reaction coordinate. The data from these simulations were then used to calculate the Potential of Mean Force (PMF) [1] [2].

Research Context and Workflow

The diagrams below illustrate the core concepts and general workflow involved in this type of computational drug research.

G PI3Kgamma PI3Kgamma CytokineStorm Cytokine Storm PI3Kgamma->CytokineStorm Promotes Mpro Mpro VirusReplication Virus Replication Mpro->VirusReplication Essential for COVID19 COVID-19 Pathology CytokineStorm->COVID19 Drives Cancer Cancer Pathology CytokineStorm->Cancer Drives VirusReplication->COVID19 Drives

Figure 1: Dual Therapeutic Strategy. Inhibiting PI3Kγ can alleviate cytokine storms in both cancer and severe COVID-19. Inhibiting the SARS-CoV-2 Main Protease (Mpro) can block viral replication. Computational studies suggest this compound and Duvelisib may target both pathways [1] [7].

G Start System Preparation MD Molecular Dynamics (MD) Simulation Start->MD MM_PBSA MM-PBSA/MM-GBSA Analysis MD->MM_PBSA US Umbrella Sampling MD->US Output Binding Free Energy & Stability MM_PBSA->Output US->Output

Figure 2: Computational Workflow. A typical protocol for evaluating binding affinity involves long MD simulations for stability, followed by MM-PBSA for binding energy and umbrella sampling for dissociation profiles [1].

Key Insights for Researchers

  • This compound's Selective Binding: Studies highlight that this compound's strong and selective binding to PI3Kγ is partly due to a unique hydrophobic feature and a key hydrogen bond with the amide of a specific residue in the binding pocket. This makes it a useful scaffold for designing selective PI3Kγ inhibitors [2] [3] [8].
  • Mechanical Stability of Complexes: The complexes of Duvelisib and this compound with Mpro showed high mechanical stiffness, particularly at the active site. This suggests that the binding not only is energetically favorable but also makes the protein resistant to deformation, which is a positive indicator for a potential inhibitor [1].
  • Predominance of Hydrophobic Interactions: During the dissociation process (as revealed by umbrella sampling), hydrophobic interactions were a dominant factor in stabilizing the binding of these drugs to PI3Kγ. The cooperation between the ligands and the flexible P-loop of the protein was also found to be critical [2].

References

Eganelisib clinical efficacy compared to other PI3K-gamma inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile of Eganelisib at a Glance

The table below summarizes key data on this compound from the first-in-human phase 1/1b MARIO-1 trial (NCT02637531) [1].

Aspect Details
Drug Name This compound (IPI-549)
Target PI3Kγ (First-in-class, highly selective inhibitor)
Key Trial MARIO-1 (Phase 1/1b, N=219 in combination cohorts)
Recommended Phase 2 Dose 30 mg and 40 mg once daily (in combination with nivolumab)
Primary Efficacy Finding Anti-tumor activity observed in combination with nivolumab in patients with advanced solid tumors, including in those who had progressed on prior PD-1/PD-L1 inhibitors [1].
Common Grade ≥3 TRAEs (Combination) Increased AST (13%), increased ALT (10%), rash (10%) [1].
Treatment-related Serious AEs (Combination) Occurred in 13% of patients (e.g., pyrexia, rash, cytokine release syndrome) [1].

Detailed Experimental Protocols from Key Studies

For fellow scientists, here are the methodologies from pivotal studies investigating this compound.

  • MARIO-1 Trial (Clinical)

    • Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound as monotherapy and in combination with nivolumab in patients with advanced solid tumors [1].
    • Study Design: Phase 1/1b, open-label, dose-escalation and expansion study.
    • Patients: Adults with advanced solid tumors; prior treatment with immune checkpoint inhibitors was permitted in specific cohorts [1].
    • Treatment: In combination cohorts, this compound was administered orally once daily at 20, 30, or 40 mg, concurrently with nivolumab (240 mg Q2W or 480 mg Q4W) in continuous 28-day cycles [1].
    • Endpoints: Primary endpoints were incidence of dose-limiting toxicities (DLTs) and adverse events (AEs). Secondary endpoints included pharmacokinetics (PK), pharmacodynamics (PD), and objective response rate per RECIST 1.1 [1].
  • Preclinical Study in Ovarian Cancer (Mechanistic)

    • Objective: To determine if a PI3Kγ inhibitor can enhance the antitumor effects of anti-PD-1 therapy in ovarian cancer and explore the underlying immunomolecular mechanism [2].
    • In Vivo Model: Subcutaneous and intraperitoneal implantation mouse models of ovarian cancer.
    • Treatment: Mice were treated with a PI3Kγ inhibitor (compound not named, but mechanism identical to this compound) alone and in combination with an anti-PD-1 antibody [2].
    • Analysis: Tumor growth was monitored. Flow cytometry and immunohistochemistry were used to analyze immune cell populations (CD8+ T cells, MDSCs, TAMs) in the tumor microenvironment. Expression of PD-L1 and signaling molecules (p-AKT) was also assessed [2].

PI3Kγ Inhibition in the Tumor Immune Microenvironment

The following diagram illustrates the core mechanism by which PI3Kγ inhibition, as with this compound, is thought to reprogram the tumor immune microenvironment to enhance anti-tumor immunity and synergize with checkpoint inhibitors [2] [3].

G PI3Kg PI3Kγ Activation M2 M2-like TAMs & MDSCs PI3Kg->M2 Immune_Suppression Immunosuppressive Microenvironment M2->Immune_Suppression Tumor_Growth Tumor Growth & Immune Escape Immune_Suppression->Tumor_Growth PI3Kg_Inhibitor PI3Kγ Inhibitor (e.g., this compound) M1 M1-like TAMs PI3Kg_Inhibitor->M1 Reprogams T_Cell_Activation CD8+ T-cell Activation & Infiltration M1->T_Cell_Activation Immune_Activation Immuno-stimulatory Microenvironment T_Cell_Activation->Immune_Activation Enhanced_Tumor_Control Enhanced Tumor Control Immune_Activation->Enhanced_Tumor_Control Anti_PD1 Anti-PD-1/PD-L1 Anti_PD1->T_Cell_Activation Blocks Inhibition

This mechanism is foundational to its use in combination therapy. This compound aims to convert "cold" immunosuppressive tumors into "hot" immunoreactive ones, thereby sensitizing them to checkpoint blockade [2].

Interpretation for Drug Development Professionals

  • This compound is a Pioneer: The clinical data positions this compound as the leading selective PI3Kγ inhibitor in development for oncology, primarily for its immune-modulating potential in combination regimens [1] [2].
  • Focus on Combination Efficacy: Its value is not as a monotherapy but as a combination partner to overcome resistance to PD-1/PD-L1 inhibitors, as shown in early-phase trials [1].
  • Differentiation from Other PI3K Inhibitors: It's crucial to distinguish this compound from inhibitors of other PI3K isoforms (e.g., PI3Kα, δ). For instance, idelalisib (PI3Kδ inhibitor) is approved for hematologic malignancies but is associated with significant autoimmune toxicities [4]. Duvelisib inhibits both PI3Kδ and γ, but its dual activity may lead to a different toxicity profile compared to a purely γ-selective agent like this compound [3].

How to Approach Comparative Analysis

  • Monitoring Clinical Trial Registries: Track the status of this compound's phase 2 trials (e.g., in triple-negative breast cancer and renal cell carcinoma) and search for competing PI3Kγ inhibitors on platforms like ClinicalTrials.gov.
  • Reviewing Subsequent Publications: The MARIO-1 trial data has been published, and future papers from its expansion cohorts and subsequent phase 2 studies will provide more robust efficacy data.
  • Analyzing Conference Proceedings: Look for updated results presented at major oncology conferences (ASCO, ESMO), which often contain the most recent data.

References

Eganelisib response rates in NSCLC melanoma SCCHN

Author: Smolecule Technical Support Team. Date: February 2026

Eganelisib Clinical Response Data

The following table summarizes the efficacy of this compound in combination with Nivolumab for Head and Neck Squamous Cell Carcinoma (HNSCC) and Melanoma, as reported in the MARIO-1 trial [1] [2] [3].

Cancer Type Patient Subgroup Overall Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
HNSCC [1] [3] ≤2 prior lines (n=10) 20.0% (2 PR) 40.0% 23 weeks
All evaluable (n=20) 10.0% (2 PR) 45.0% 17 weeks
Melanoma [1] [3] ≤2 prior lines (n=19) 21.1% (4 PR) 52.6% 17 weeks
All patients (n=39) 10.3% (4 PR) 35.9% 9 weeks

Abbreviations: PR (Partial Response). All patients in these cohorts had disease that was refractory to or relapsed after prior anti-PD-1/PD-L1 therapy [1] [3].

Experimental Protocol Details

For the data presented above, the key methodological details of the clinical trial were as follows:

  • Study Design: The data comes from expansion cohorts of the MARIO-1 trial (NCT02637531), a phase 1/1b, open-label, first-in-human study [2].
  • Treatment Regimen: Patients received continuous oral This compound at 40 mg once daily, combined with a flat dose of intravenous Nivolumab (240 mg) once every 2 weeks in 28-day cycles [1] [2].
  • Patient Population: The study enrolled patients with advanced solid tumors. The HNSCC and melanoma cohorts specifically comprised patients who had progressed on or were refractory to prior anti-PD-1/PD-L1 therapy [1] [2] [3].
  • Primary Endpoints: The primary objectives for the dose-escalation phases of the trial were to evaluate the safety, tolerability, and incidence of dose-limiting toxicities (DLTs). Key efficacy endpoints, such as ORR and PFS, were also assessed [2].

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, highly selective PI3K-γ inhibitor [2]. The following diagram illustrates its unique mechanism of action in reprogramming the tumor microenvironment and its synergistic effect with checkpoint inhibitors.

pipeline Start Tumor Microenvironment Myeloid Tumor-Associated Myeloid Cells (MDSCs, TAMs) Start->Myeloid TCell T-Cell Inhibition/ Exhaustion Myeloid->TCell Secretes Immunosuppressive Factors TumorGrowth Immune Evasion & Tumor Growth TCell->TumorGrowth This compound This compound (PI3K-γ Inhibitor) Reprogram Myeloid Cell Reprogramming (From immunosuppressive to immunostimulatory phenotype) This compound->Reprogram Inhibits TCellAct T-Cell Activation & Infiltration Reprogram->TCellAct TCellAct->TumorGrowth Synergizes With Nivo Nivolumab (anti-PD-1) PD1 Blocks PD-1/PD-L1 Interaction Nivo->PD1 PD1->TCellAct Reinvigorates

The diagram shows how this compound targets the tumor microenvironment [2]:

  • Myeloid Reprogramming: PI3K-γ is a "molecular switch" controlling immune suppression by myeloid cells. This compound reprograms tumor-associated macrophages and myeloid-derived suppressor cells from an immunosuppressive to an immunostimulatory, anti-tumor phenotype [2].
  • Synergy with Checkpoint Inhibition: This reprogramming promotes CD8+ T-cell infiltration and activation. When combined with an anti-PD-1 drug like Nivolumab, which blocks T-cell exhaustion, the combination can overcome resistance to checkpoint inhibitors [1] [2].

Interpretation and Further Research

  • Clinical Context: The observed clinical activity in heavily pre-treated, checkpoint-inhibitor refractory patients suggests this compound can reverse resistance mechanisms in the tumor microenvironment [1] [2].
  • Safety Profile: The combination of this compound and Nivolumab had a manageable safety profile. The most common treatment-related adverse events included fatigue, pyrexia, and decreased appetite; grade 3 or higher hepatic enzyme elevations were noted as important side effects to monitor [1] [2].
  • Research Gap on NSCLC: The provided search results did not contain specific response rate data for NSCLC. The MARIO-1 trial did include an NSCLC cohort [2], but the findings were not detailed in these sources. For a complete picture, consulting a later full publication of the trial or clinical trial registries (ClinicalTrials.gov, identifier NCT02637531) would be necessary.

References

Molecular dynamics simulation Eganelisib Duvelisib PI3K-gamma binding

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Comparison

The table below summarizes key quantitative data on their binding and inhibition from available research.

Parameter Eganelisib (IPI-549) Duvelisib (IPI-145)
PI3Kγ Inhibition (KD) Most strongly binds to PI3Kγ [1] KD = 0.24 nM [2]
PI3Kδ Inhibition (KD) Information not available in search results KD = 0.023 nM [2]
Primary Target PI3Kγ PI3Kδ/γ (dual inhibitor) [3] [2]
Reported Binding Free Energy (MM-GBSA, PI3Kγ) Information not available in search results Information not available in search results
Dissociation Forces (from Mpro) Significant pulling forces required for dissociation [1] Significant pulling forces required for dissociation [1]

A 2022 computational study that directly compared the three inhibitors concluded that This compound binds most strongly to PI3Kγ [1] [4]. The study also highlighted that hydrophobic interactions play a dominant role during the dissociation of all three drugs, and that cooperation between the P-loop and the ligands is a consistent feature [4].

Experimental Protocols from Research

The insights on this compound and Duvelisib are derived from sophisticated computational modeling protocols. Here are the detailed methodologies cited in the key studies:

  • Molecular Dynamics (MD) Simulations: Studies used classic all-atom MD simulations to examine the stability and conformational changes of the PI3Kγ (or other targets like Mpro) bound to each drug. Systems were solvated in explicit water, ions were added for neutrality, and simulations were run for extended timescales (e.g., 60 ns to 100 ns) using force fields like AMBER's ff15ipq or ff14SB [1] [5].
  • Enhanced Sampling (Umbrella Sampling): This technique was employed to compute the potential of mean force (PMF) and the forces required to dissociate the drugs from the binding pocket of their targets, providing insights into binding strength and key residues along the pathway [1] [4].
  • Binding Free Energy Calculations: The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) and Poisson-Boltzmann Surface Area (MM-PBSA) methods were used post-simulation to estimate binding free energies. These calculations help in decomposing energy contributions per residue [1] [4].
  • Pharmacophore Modeling: Analysis was performed to identify the spatial arrangement of molecular features critical for inhibition. This compound was noted to possess a unique hydrophobic feature, and a key hydrogen bond donor feature was identified in the PI3Kγ binding site [4].

PI3Kγ Signaling and Inhibitor Mechanism

The following diagram outlines the PI3Kγ signaling pathway and the mechanism by which these inhibitors work, integrating them into the broader cellular context.

GPCR GPCR Activation PI3Kg PI3Kγ (p110γ) GPCR->PI3Kg PIP2 PIP2 PI3Kg->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Phosphorylated to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 AKT_act Active AKT (p-T308, p-S473) AKT->AKT_act mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 Downstream Downstream Effects: Cell Growth, Survival, Metabolism, Migration AKT_act->Downstream Inhibitors This compound / Duvelisib Inhibitors->PI3Kg Inhibits

In the immune context, PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs) [3]. Its signaling leads to critical processes in immune cells like T-cell differentiation, migration (chemotaxis), and activation [3] [2]. By inhibiting PI3Kγ, this compound and Duvelisib interfere with these pathways, which is the basis for their therapeutic potential in modulating the immune environment in cancer and inflammatory diseases.

Key Differentiators for Research

  • This compound for Selective PI3Kγ Targeting: Research positions this compound as a strong, selective binder for PI3Kγ, which may be preferable for studies aiming to isolate the effects of this specific isoform [1] [4].
  • Duvelisib for Dual PI3Kδ/γ Inhibition: Duvelisib's well-characterized dual inhibition profile makes it a key tool for investigating the synergistic effect of blocking both isoforms, which is particularly relevant in B-cell malignancies and T-cell modulation [3] [2].
  • A Note on a Novel Mechanism for Duvelisib: Recent research has identified that Duvelisib can also function as a novel NFAT (Nuclear Factor of Activated T-cells) inhibitor, independent of its PI3K activity. This suggests a broader and distinct immunomodulatory mechanism that may be relevant for certain experimental applications [5].

References

Eganelisib pharmacophore model unique hydrophobic features

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacophore Model & Unique Features of Eganelisib

The table below compares the critical pharmacophore features of this compound with other related PI3Kγ inhibitors, as identified in a 2022 computational study [1].

Inhibitor Unique/Critical Pharmacophore Features Key Residues for Selective Binding (PI3Kγ) Dominant Interaction Forces
This compound (IPI-549) A unique hydrophobic feature; PI3Kγ exhibits an important hydrogen bond donor feature (hydrogen amide) [1]. Information not specified in search results. Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].
Duvelisib (IPI-145) Information not specified in search results. Information not specified in search results. Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].
Idelalisib (CAL-101) Information not specified in search results. Information not specified in search results. Hydrophobic interactions; cooperation with the P-loop during binding/dissociation [1].

Experimental Protocols for Key Data

The insights in the table above were generated using a multi-faceted molecular modeling approach. Here are the detailed methodologies for the key experiments cited.

  • Classic and Enhanced Sampling Molecular Dynamics (MD) Simulations

    • Purpose: To simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of the PI3Kγ-inhibitor complexes, stability, and key residue interactions [1].
    • Protocol: Systems (protein-ligand complexes) are solvated in a water box and ions are added to simulate physiological conditions. Simulations are run under controlled temperature and pressure. "Enhanced sampling" methods, like umbrella sampling, are used to efficiently study the ligand dissociation pathway and calculate binding free energies [1].
  • End-Point Binding Free Energy Calculations

    • Purpose: To quantitatively estimate the strength of the interaction between the inhibitor and the PI3Kγ protein [1].
    • Protocol: These calculations use snapshots from the MD simulations to compute interaction energies. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are typically employed to separate the binding free energy into components (van der Waals, electrostatic, solvation) [1].
  • Pharmacophore Model Generation

    • Purpose: To define and visualize the ensemble of steric and electronic features that are necessary for optimal supramolecular interactions with PI3Kγ [1].
    • Protocol: Based on the conformations and interactions observed in the MD simulations, critical chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of the inhibitors are mapped. These features are then generalized to create a model that represents the essential characteristics for binding, revealing this compound's unique hydrophobic feature [1].

Research Context: PI3Kγ as a Therapeutic Target

This compound is a highly selective inhibitor of Phosphoinositide 3-kinase-gamma (PI3Kγ) [2]. This enzyme is part of a crucial intracellular signaling pathway (PI3K/AKT/mTOR) that regulates cell growth, survival, and metabolism. In cancer, inhibiting PI3Kγ is particularly promising for immuno-oncology, as it can help overcome the immunosuppressive tumor microenvironment by reprogramming myeloid cells and reducing the activity of immunosuppressive cells like Tregs and MDSCs [3].

The following diagram illustrates this pathway and the role of PI3Kγ inhibition.

GPCR GPCR (e.g., Chemokine Receptors) PI3Kg PI3Kγ (p110γ) GPCR->PI3Kg PIP2 PIP₂ PI3Kg->PIP2 Phosphorylates PIP3 PIP₃ PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 AKT->mTOR CellProcesses Myeloid Cell Recruitment & Activation mTOR->CellProcesses ImmuneSuppression Immunosuppressive Tumor Microenvironment CellProcesses->ImmuneSuppression This compound This compound (IPI-549) This compound->PI3Kg Inhibits

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

528.20222204 Da

Monoisotopic Mass

528.20222204 Da

Heavy Atom Count

40

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FOF5155FMZ

Wikipedia

Eganelisib

Dates

Last modified: 08-15-2023
Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate

Explore Compound Types